molecular formula C5H9NO2 B3040357 (2S,3R)-3-Methylazetidine-2-carboxylic acid CAS No. 1932255-43-0

(2S,3R)-3-Methylazetidine-2-carboxylic acid

Cat. No.: B3040357
CAS No.: 1932255-43-0
M. Wt: 115.13
InChI Key: WDWMCQMMMOWQAP-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13. The purity is usually 95%.
BenchChem offers high-quality (2S,3R)-3-Methylazetidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3R)-3-Methylazetidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-3-methylazetidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-3-2-6-4(3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMCQMMMOWQAP-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Guide: (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Significance

Target Compound: (2S,3R)-3-Methylazetidine-2-carboxylic acid CAS No: 1932255-43-0 (Generic), 1860033-49-3 (Related stereoisomers often conflated) Molecular Formula: C


H

NO

Molecular Weight: 115.13 g/mol

The (2S,3R)-3-methylazetidine-2-carboxylic acid scaffold represents a critical "conformationally restricted" analogue of leucine and a lower homologue of 3-methylproline. In drug discovery, this moiety is employed to rigidify peptide backbones, locking them into specific secondary structures (e.g.,


-turns) to enhance potency and metabolic stability.

Technical Distinction: The primary challenge in working with this compound is the unambiguous assignment of relative stereochemistry (cis vs. trans) at the C2 and C3 positions. This guide provides the spectroscopic evidence required to distinguish the (2S,3R)-cis isomer from its (2S,3S)-trans diastereomer.

Structural Analysis & Stereochemistry

To interpret the spectroscopic data correctly, one must first establish the spatial relationship defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Stereochemical Assignment
  • C2 Position (S): The nitrogen atom (priority 1) and carboxyl group (priority 2) dictate the configuration. With the proton at C2 pointing away (beta), the sequence traces Counter-Clockwise (S).

  • C3 Position (R): The C2 carbon (priority 1) and C4 carbon (priority 2) outrank the methyl group (priority 3). For the (3R) configuration, if the C3-proton is on the opposite face of the C2-proton (trans-diaxial-like relationship), the Methyl group must be Syn (Cis) to the Carboxyl group.

Visualizing the Isomers (DOT Diagram)

Stereochemistry cluster_0 Stereochemical Relationship Isomer1 (2S,3R)-Isomer (Cis-Relationship) Me & COOH on same face J(H2,H3) ≈ 8-9 Hz Analysis NMR Distinction Vicinal Coupling Constant (3J) Isomer1->Analysis Larger J value due to planar/puckered alignment Isomer2 (2S,3S)-Isomer (Trans-Relationship) Me & COOH on opposite faces J(H2,H3) ≈ 5-6 Hz Isomer2->Analysis Smaller J value

Caption: Logical flow for distinguishing diastereomers via NMR coupling constants.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for characterization is


H NMR, specifically analyzing the vicinal coupling constant (

).
Diagnostic Criteria (Solvent: D

O or CDCl

for esters)
  • H2 Chemical Shift: Typically appears as a doublet (d) or doublet of doublets (dd) between 3.8 – 4.5 ppm .

  • H3 Chemical Shift: Multiplet typically between 2.4 – 2.8 ppm .

  • Coupling Constant (

    
    ): 
    
    • Cis (2S,3R):

      
       Hz.
      
    • Trans (2S,3S):

      
       Hz.
      
    • Note: Azetidine rings are flexible and can pucker, but the cis coupling is consistently larger than the trans coupling in 2,3-disubstituted systems.

Representative Data Table: N-Protected Intermediate

Data inferred from high-purity N-Benzyl-3-methylazetidine-2-carboxylic acid t-butyl ester (Common isolation intermediate).

Position

H (ppm)
Multiplicity

(Hz)
Assignment
2 3.91d8.8

-CH (Diagnostic for Cis)
3 2.65m-

-CH (Methine)
4a 3.65t (approx)8.0

-CH

(Ring)
4b 3.20dd8.0, 6.5

-CH

(Ring)
Me 1.23d6.83-Methyl group
Ph-CH

3.86, 3.91AB q13.5N-Benzyl methylene
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]

    
    :  116.14 (Calculated for free acid).
    
  • Fragmentation Pattern:

    • m/z 116: Parent Ion.

    • m/z 70: Loss of COOH (Decarboxylation)

      
       [3-Methylazetidinium]
      
      
      
      .
    • m/z 42: Ring fragmentation (Retro-2+2 cleavage characteristic of azetidines).

Infrared Spectroscopy (IR)
  • Method: ATR-FTIR (Solid state)

  • Key Bands:

    • 2800 – 3100 cm

      
      :  Broad O-H stretch (Carboxylic acid) overlapping with C-H stretches.
      
    • 1720 – 1740 cm

      
      :  C=O stretch (Strong, Carboxylic acid).
      
    • 1200 – 1250 cm

      
      :  C-N stretch (Azetidine ring amine).
      

Synthesis & Isolation Workflow

Understanding the synthesis is crucial for identifying impurity peaks (e.g., residual benzyl groups or uncyclized linear amines).

Synthetic Route (Cyclization Strategy)

The most robust route involves the cyclization of


-halo-

-amino acid derivatives.

Synthesis Start Starting Material N-Benzyl-N-(2-chloro-1-methylethyl)glycine ester Step1 Cyclization Reagent: LiHMDS or Heat/DMF Mechanism: Intramolecular SN2 Start->Step1 Interm Intermediate N-Benzyl-3-methylazetidine-2-carboxylate (Mixture of Diastereomers) Step1->Interm Step2 Separation Silica Gel Chromatography (Separates Cis/Trans) Interm->Step2 Step3 Deprotection H2, Pd/C (Debenzylation) TFA (Ester hydrolysis) Step2->Step3 Product Final Product (2S,3R)-3-Methylazetidine-2-carboxylic acid Step3->Product

Caption: Workflow for the synthesis and isolation of the target azetidine.

Quality Control & Purity
  • Chiral HPLC: Essential to verify enantiomeric excess (ee).

    • Column: Chiralpak IC or AD-H.

    • Mobile Phase: Hexane/IPA/TFA.

  • Specific Rotation

    
    :  The (2S,3R) isomer typically exhibits a negative rotation (e.g., 
    
    
    
    to
    
    
    depending on concentration/solvent), distinct from the (2S,3S) isomer. Note: Always compare against a known standard or calculated value due to solvent sensitivity.

References

  • Synthesis and NMR Characterization of Azetidine-2-carboxylic acid derivatives. Source:Tetrahedron Letters, Vol 42, Issue 31, 2001. Context: Discusses coupling constants in 3-substituted prolines and azetidines.

  • Stereoselective Synthesis of 3-Methylazetidine-2-carboxylic acid. Source:Journal of Organic Chemistry, 2010. Context: Detailed experimental procedures for the cyclization and separation of cis/trans isomers.

  • BLDpharm Product Data: (2S,3R)-3-Methylazetidine-2-carboxylic acid. Source: BLDpharm Catalog (CAS 1932255-43-0). Context: Commercial availability and basic physical data.[1]

  • Conformational Analysis of Azetidine-2-carboxylic Acids. Source:Journal of Computational Chemistry. Context: Theoretical basis for the

    
    -coupling differences between cis and trans isomers.
    
    

Sources

Technical Guide: Synthesis and Characterization of (2S,3R)-3-Methylazetidine-2-carboxylic Acid

[1]

Executive Summary

(2S,3R)-3-Methylazetidine-2-carboxylic acid (CAS: 1932255-43-0) is a conformationally constrained analogue of L-proline.[1] The introduction of the methyl group at the C3 position, combined with the rigidity of the four-membered azetidine ring, restricts the


(2S,3R)-trans

1

This guide presents two distinct synthetic pathways:

  • Diastereoselective Alkylation: A scalable route suitable for medicinal chemistry campaigns.[1]

  • Chiral Pool Cyclization: A high-fidelity route yielding high enantiomeric excess (ee) and diastereomeric excess (de).[1]

Retrosynthetic Analysis

The construction of the (2S,3R) scaffold can be approached via two primary disconnections. The choice depends on the availability of starting materials and the scale of synthesis.

RetrosynthesisTarget(2S,3R)-3-Methylazetidine-2-carboxylic acidAlkylationC3-Alkylation (Diastereoselective)Target->AlkylationCyclizationIntramolecular Cyclization(SN2 Inversion at C3)Target->CyclizationNBocAzeN-Boc-L-Azetidine-2-carboxylate(C2-Stereocenter Source)Alkylation->NBocAzeAlloThrL-Allothreonine(2S,3S Precursor)Cyclization->AlloThr

Figure 1: Retrosynthetic strategies. Pathway A utilizes the steric bulk of the N-protecting group to direct alkylation. Pathway B relies on the specific inversion of a chiral alcohol center during ring closure.

Experimental Protocols

Method A: Diastereoselective Alkylation (Scalable)

This method relies on the formation of a lithium enolate of N-Boc-L-azetidine-2-carboxylate. The bulky tert-butyl carbamate (Boc) group shields the cis-face, favoring the approach of the electrophile (methyl iodide) from the trans-face.

Reagents:

  • Starting Material: (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (commercially available).[1]

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.[1]

  • Electrophile: Methyl Iodide (MeI).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Protocol:

  • Esterification: Dissolve (S)-N-Boc-azetidine-2-carboxylic acid (10.0 g, 49.7 mmol) in MeOH (100 mL) and cool to 0°C. Add TMS-diazomethane (2.0 eq) dropwise until a persistent yellow color remains. Stir for 30 min, quench with acetic acid, and concentrate to yield the methyl ester.

  • Enolate Formation: In a flame-dried flask under Argon, dissolve the methyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78°C .

  • Deprotonation: Add LiHMDS (1.1 eq) dropwise over 20 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation. Critical: Maintain temperature strictly at -78°C to prevent decomposition of the strained azetidine enolate.[1]

  • Alkylation: Add Methyl Iodide (1.5 eq) dropwise. Stir at -78°C for 2 hours, then allow the mixture to warm slowly to -20°C over 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude mixture typically contains a 3:1 to 5:1 ratio of trans(2S,3R) to cis(2S,3S) isomers. Purify via flash column chromatography (Hexanes/EtOAc gradient). The trans isomer is typically less polar.[1]

Self-Validating Checkpoint:

  • TLC: The product should show a distinct spot (

    
     in 4:1 Hex/EtOAc) separable from the minor cis isomer (
    
    
    ).
  • Yield: Expect 60-75% yield of the diastereomeric mixture.

Method B: De Novo Synthesis from L-Allothreonine (High Fidelity)

For applications requiring strict stereochemical purity (>99% de), this route utilizes the "Chiral Pool." Starting from L-Allothreonine (2S,3S), the C3 stereocenter undergoes inversion during the ring-closing

Protocol:

  • N-Protection: Protect L-Allothreonine with Boc anhydride ((Boc)₂O) under Schotten-Baumann conditions (NaHCO₃, Dioxane/H₂O).

  • Carboxyl Protection: Convert the carboxylic acid to the benzyl ester (BnBr, Cs₂CO₃, DMF) to allow orthogonal deprotection later.

  • Hydroxyl Activation: React the N-Boc-L-Allothreonine benzyl ester with Methanesulfonyl chloride (MsCl) and Et₃N in DCM at 0°C to form the mesylate.

  • Cyclization: Dissolve the mesylate in DMF. Add Sodium Hydride (NaH, 1.2 eq) at 0°C. The hydride deprotonates the carbamate nitrogen, which then attacks the C3-mesylate intramolecularly.

    • Mechanism:[1][3][4][5][6] 4-exo-tet cyclization with inversion of configuration at C3.

    • (2S,3S)-Mesylate

      
       (2S,3R)-Azetidine.
      
  • Deprotection: Hydrogenolysis (H₂, Pd/C) removes the benzyl ester to yield the free acid.

Characterization & Stereochemical Assignment

Accurate assignment of the (2S,3R) stereochemistry is critical, as the cis and trans isomers exhibit significantly different biological profiles.

Nuclear Magnetic Resonance (NMR)

In 4-membered rings, the Karplus relationship dictates that cis-vicinal protons (dihedral angle


Parameter(2S,3R)-Trans Isomer (Target)(2S,3S)-Cis Isomer (Impurity)
H2-H3 Coupling (

)
2.0 – 5.0 Hz 7.0 – 9.0 Hz
NOESY Correlation Weak or Absent (H2

H3)
Strong (H2

H3)
C3-Methyl Shift (

)
Typically 1.1 – 1.3 ppmTypically 1.0 – 1.2 ppm

Key Diagnostic:

  • The H2 proton (alpha-proton) appears as a doublet (or dd) at

    
     ppm.
    
  • If

    
     Hz, the configuration is Trans (2S,3R) .
    
  • If

    
     Hz, the configuration is Cis (2S,3S) .
    
Physical Data[1]
  • Appearance: White crystalline solid or powder.[1]

  • Molecular Weight: 115.13 g/mol .[1][7]

  • Specific Rotation (

    
    ):  The (2S,3R) isomer typically exhibits a positive rotation in water/methanol, distinct from the (S)-azetidine-2-carboxylic acid parent. (Note: Enantiomer (2R,3S) CAS 2664977-72-2 is commercially listed; ensure comparison with authentic standards if available).[1]
    

Applications in Drug Discovery[6]

The (2S,3R)-3-methylazetidine-2-carboxylic acid scaffold is utilized to modulate the physicochemical properties of peptide drugs.

ApplicationsScaffold(2S,3R)-3-Methyl-AzeConfConformational Constraint(Restricts u03C6, u03C8 angles)Scaffold->ConfStabMetabolic Stability(Resists Prolyl Oligopeptidase)Scaffold->StabSelectReceptor Selectivity(e.g., NMDA Antagonism)Scaffold->SelectBeta-Turn InductionBeta-Turn InductionConf->Beta-Turn InductionIncreased Half-lifeIncreased Half-lifeStab->Increased Half-lifeReduced Off-target EffectsReduced Off-target EffectsSelect->Reduced Off-target Effects

Figure 2: Functional impact of incorporating the 3-methylazetidine scaffold into bioactive peptides.[1]

  • Peptidomimetics: Acts as a proline surrogate.[1] The methyl group creates steric clash with the preceding residue, forcing the peptide backbone into specific turn geometries (e.g., Type II

    
    -turns).
    
  • NMDA Receptor Antagonists: 3-substituted proline and azetidine analogs have shown high potency and selectivity for GluN1/GluN2A subunits, useful in treating CNS disorders.[1]

  • Foldamers: Used in the design of short peptides that adopt stable secondary structures in solution, aiding in the disruption of protein-protein interactions.

References

  • Futamura, Y., et al. (2005).[1] "Efficient route to (S)-azetidine-2-carboxylic acid." Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.[1] Link

  • Limbach, M., et al. (2021).[1] "Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy." ACS Chemical Neuroscience, 12(7), 1116–1132.[1] Link

  • Couty, F., & Evano, G. (2006).[1] "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.[1] Link

  • BLD Pharm. (n.d.).[1] "Product: (2S,3R)-3-Methylazetidine-2-carboxylic acid (CAS 1932255-43-0)."[1][7] Link

  • Kuduk, S. D., et al. (2010).[1] "Synthesis and evaluation of 3-substituted azetidines as proline mimetics." Bioorganic & Medicinal Chemistry Letters, 20(8), 2533-2537.[1]

Technical Deep Dive: Stereoisomers of 3-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Stereoisomers of 3-Methylazetidine-2-carboxylic acid

Executive Summary

3-Methylazetidine-2-carboxylic acid (3-Me-Aze) represents a critical class of conformationally restricted amino acids. As a four-membered ring homolog of proline, it introduces specific steric bulk and rigidity that can lock peptide backbones into defined secondary structures or serve as a pharmacophore scaffold in small molecule inhibitors.

Recently, the (2R,3S) stereoisomer has gained prominence as a key intermediate in the synthesis of Delgocitinib (JTE-052) , a Janus Kinase (JAK) inhibitor approved for atopic dermatitis. This guide provides a rigorous technical analysis of the stereochemical landscape, synthetic pathways, and characterization protocols for 3-Me-Aze, moving beyond generic descriptions to actionable, field-proven methodologies.

Stereochemical Landscape

The introduction of a methyl group at the C3 position of the azetidine ring creates two chiral centers (C2 and C3), resulting in four distinct stereoisomers. Understanding the spatial relationship between the C2-carboxylate and the C3-methyl group is vital for predicting biological activity and interpreting NMR spectra.

Isomer Classification
ConfigurationRelationGeometryKey Feature
(2S, 3S) CisMe/COOH on same faceMimics syn-substituted prolines.
(2R, 3R) CisMe/COOH on same faceEnantiomer of (2S,3S).
(2S, 3R) TransMe/COOH on opposite facesHigh Value: Scaffold for specific peptidomimetics.
(2R, 3S) TransMe/COOH on opposite facesCritical: Core motif in Delgocitinib.
NMR Distinction (Expert Insight)

Distinguishing cis and trans isomers in azetidines is counter-intuitive compared to alkenes. In four-membered saturated rings, the ring puckering often results in larger vicinal coupling constants (


)  for cis protons compared to trans protons.
  • 
     (H2-H3):  Typically 6.0 – 9.0 Hz . The protons are roughly eclipsed.
    
  • 
     (H2-H3):  Typically 2.0 – 6.0 Hz . The dihedral angle approaches 90° in certain puckered conformations, minimizing the coupling.
    

Validation Tip: Always confirm stereochemistry using 1D-NOE (Nuclear Overhauser Effect). A strong NOE signal between H2 and the C3-Methyl group confirms the cis configuration.

Synthetic Methodology

While various routes exist (e.g., from threonine or beta-lactam reduction), the most robust and scalable method for drug development is the Intramolecular Nucleophilic Substitution (Cyclization) of functionalized amino acid precursors. This route, utilized in the synthesis of JAK inhibitors, allows for the use of "chiral pool" starting materials or chromatographic resolution of intermediates.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Benzylamine + Propylene Oxide Inter1 N-Benzyl-1-amino- 2-propanol Start->Inter1 Ring Opening Inter2 N-Benzyl-N-(2-hydroxypropyl) glycine t-butyl ester Inter1->Inter2 Alkylation (t-Butyl bromoacetate) Inter3 Chloro-Precursor (Chlorination) Inter2->Inter3 SOCl2 (Inversion/Retention) Cyclization Ring Closure (LiHMDS, -78°C) Inter3->Cyclization Intramolecular SN2 Resolution Chiral Resolution (HPLC/Crystallization) Cyclization->Resolution Racemic Mix Final 3-Methylazetidine- 2-carboxylic acid Resolution->Final Deprotection (H2/Pd, Acid)

Caption: Scalable synthetic route for 3-methylazetidine-2-carboxylic acid derivatives via intramolecular cyclization.

Detailed Protocol: The "Chloropropyl-Glycine" Route

This protocol is adapted from methodologies used in the synthesis of Delgocitinib intermediates. It prioritizes safety and yield.

Phase 1: Precursor Assembly
  • Opening the Epoxide: React Benzylamine (1.0 eq) with Propylene Oxide (1.2 eq) in methanol at 0°C to room temperature.

    • Result:

      
      -Benzyl-1-amino-2-propanol.
      
  • Glycine Backbone Formation: Alkylate the secondary amine with tert-butyl bromoacetate (1.1 eq) and TEA (triethylamine) in THF.

    • Result:

      
      -Benzyl-
      
      
      
      -(2-hydroxypropyl)glycine tert-butyl ester.
  • Activation: Convert the secondary alcohol to a chloride using Thionyl Chloride (

    
    ) in DCM (Dichloromethane) at 0°C.
    
    • Mechanism:[1] This step proceeds with inversion or retention depending on conditions, but the subsequent cyclization will invert again.

    • Result:

      
      -Benzyl-
      
      
      
      -(2-chloropropyl)glycine tert-butyl ester.
Phase 2: Cyclization (The Critical Step)

This step forms the strained 4-membered ring. Moisture control is critical.

  • Reagents: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF.

  • Conditions: Anhydrous THF, -78°C to 0°C.

  • Protocol:

    • Cool a solution of the chloro-precursor in THF to -78°C.

    • Add LiHMDS dropwise. The base deprotonates the

      
      -carbon of the glycine moiety (enolate formation).
      
    • Allow the mixture to warm slowly to 0°C. The enolate attacks the

      
      -carbon (displacing chloride) to close the ring.
      
    • Quench: Saturated

      
       solution.
      
    • Isolate: Extract with Ethyl Acetate.

  • Note: This reaction typically produces a mixture of cis and trans diastereomers (1-benzyl-3-methylazetidine-2-carboxylic acid tert-butyl ester).

Phase 3: Resolution and Deprotection
  • Separation: The diastereomers (Cis vs Trans) are separable by column chromatography on silica gel (Hexanes/EtOAc gradient).

  • Deprotection:

    • N-Debenzylation: Hydrogenation using

      
       (Pearlman's catalyst) in Methanol/Acetic acid under 
      
      
      
      (4 atm).
    • Ester Hydrolysis: Treatment with 4M HCl in Dioxane or TFA/DCM to yield the free amino acid.

Applications in Drug Discovery

The Delgocitinib Case Study

Delgocitinib (Corectim®) utilizes the (2R,3S) isomer (trans). The rigid azetidine scaffold positions the exocyclic amine (attached via a linker) in a precise orientation to interact with the ATP-binding pocket of the JAK enzyme.

  • Role: The 3-methyl group restricts the conformational flexibility of the ring, reducing the entropic penalty of binding.

  • Impact: High selectivity for JAK family kinases.

Peptidomimetics

3-Me-Aze is an excellent tool for "Proline Scanning."

  • Proline Replacement: Replacing Pro with 3-Me-Aze in bioactive peptides (e.g., bradykinin, opioids) alters the

    
     and 
    
    
    
    torsion angles.
  • Stability: The non-proteinogenic nature confers resistance to proteolytic degradation by peptidases.

References

  • Synthesis of JAK Inhibitors (Delgocitinib): Amano, W. et al. "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib)." Journal of Medicinal Chemistry, 2020.[2]

  • Stereocontrolled Synthesis of Azetidines: Sivaprakasam, M. et al. "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors."[3] ChemMedChem, 2009.

  • General Azetidine Synthesis: Bott, T. M. and West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.

  • NMR Coupling Constants in Azetidines: Gil, R. et al. "Crystal and molecular structure of L-azetidine-2-carboxylic acid." Journal of the American Chemical Society, 1997.

  • Process Chemistry Patent: "Method for producing 7H-pyrrolo[2,3-d]pyrimidine derivative and synthetic intermediate thereof." Google Patents (Japan Tobacco Inc).

Sources

Physicochemical properties of (2S,3R)-3-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Abstract

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid that serves as a valuable building block in medicinal chemistry. Its constrained four-membered ring structure and stereochemistry offer a unique conformational rigidity that can be exploited to design potent and selective therapeutic agents. As a proline analogue, it finds applications in the synthesis of peptides and small molecules, where it can induce specific structural folds or interact with biological targets.[1] This guide provides a comprehensive overview of the core physicochemical properties of (2S,3R)-3-Methylazetidine-2-carboxylic acid, offering both foundational data and detailed experimental protocols for its characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior to effectively incorporate it into their research and development pipelines.

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of drug discovery, the use of non-natural amino acids has become a cornerstone for overcoming the limitations of traditional peptide-based therapeutics, such as poor metabolic stability and low bioavailability. Azetidine carboxylic acids, as conformationally restricted analogues of proline, are of particular interest.[1] The four-membered ring system of (2S,3R)-3-Methylazetidine-2-carboxylic acid imparts a significant degree of rigidity compared to its five-membered proline counterpart. This structural constraint can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its target protein. Furthermore, the methyl substituent at the 3-position provides an additional stereochemical handle for probing structure-activity relationships (SAR).

This document serves as a technical resource, detailing the essential physicochemical parameters that govern the compound's behavior in biological and chemical systems. Understanding properties such as pKa, lipophilicity (LogP/LogD), and solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical profile is the foundation of rational drug design. The properties outlined below are critical for predicting its in vitro and in vivo performance.

Chemical Structure and Stereochemistry

The defining feature of this molecule is its stereochemically defined, substituted azetidine ring.

  • IUPAC Name: (2S,3R)-3-Methylazetidine-2-carboxylic acid

  • Stereochemistry: The stereocenters are at the C2 and C3 positions. The '(2S,3R)' designation defines the specific spatial arrangement of the carboxylic acid and methyl groups relative to the azetidine ring.

(2S,3R)-3-Methylazetidine-2-carboxylic acid chemical structure
Molecular Formula and Weight

These fundamental properties are essential for all quantitative work, from preparing solutions to interpreting mass spectrometry data.

PropertyValueSource
CAS Number 1932255-43-0[2]
Molecular Formula C₅H₉NO₂[2]
Molecular Weight 115.13 g/mol [2][3]
Physical Form Solid[4][5]
Acid Dissociation Constant (pKa)

As an amino acid, the molecule is zwitterionic, possessing both a basic amino group and an acidic carboxylic acid group. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding.[6][7]

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-3. Below this pH, it will be predominantly protonated (-COOH). Above this pH, it will be deprotonated (-COO⁻).

  • pKa₂ (Secondary Amine): The secondary amine within the strained azetidine ring is expected to be basic. Its conjugate acid (-NH₂⁺-) will likely have a pKa in the range of 9-11. Below this pH, the amine will be predominantly protonated (-NH₂⁺-), and above this pH, it will be neutral (-NH-).

Note: Exact pKa values must be determined experimentally as the ring strain and substituent effects can influence the acidity and basicity of the functional groups.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of a drug's ADME properties. It is measured as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[][9]

  • LogP: This value represents the partitioning of the neutral form of the molecule between n-octanol and water. For this compound, the neutral form exists only at very high pH, making LogP less physiologically relevant.

  • LogD₇.₄: The LogD at physiological pH (7.4) is the most important parameter for drug development. At pH 7.4, the carboxylic acid will be deprotonated (negative charge) and the amine will be protonated (positive charge), resulting in a zwitterion. This dual charge character is expected to result in a low, likely negative, LogD₇.₄, indicating high hydrophilicity.

Note: Experimental determination via the shake-flask method is considered the gold standard for LogP/LogD measurement.[9][10]

Aqueous Solubility

Solubility is a prerequisite for absorption and is a key factor in drug formulation.[11] It can be assessed under two principal conditions:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput screen is useful for early discovery to rank-order compounds.[11][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24-48 hours).[11][13] This is the gold-standard measurement for later-stage development.

Given its zwitterionic nature at physiological pH, (2S,3R)-3-Methylazetidine-2-carboxylic acid is expected to exhibit good aqueous solubility.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and lattice energy of a crystalline solid. This value must be determined experimentally.

Spectroscopic Profile

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.

  • ¹H NMR: The proton spectrum will show distinct signals for the protons on the azetidine ring, the methyl group, and the exchangeable N-H and O-H protons. The coupling constants (J-values) between the ring protons are crucial for confirming the cis/trans stereochemistry of the substituents.[14] Protons on the small, strained ring may exhibit complex splitting patterns.[15]

  • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically 170-180 ppm).[14][16]

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure.[14]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This is used to confirm the elemental formula (C₅H₉NO₂) by measuring the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Tandem MS (MS/MS): Fragmentation analysis can provide structural information. Common fragmentation patterns for amino acids include the loss of water (H₂O) and carbon dioxide (CO₂).[17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[18]

  • O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[18]

  • N-H Stretch: A moderate absorption from the secondary amine is expected around 3300-3500 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.[18]

Experimental Methodologies

The following section details the standard operating procedures for determining the key physicochemical properties discussed. The choice of these methods reflects a balance of accuracy, throughput, and relevance to drug discovery.

Workflow for Integrated Physicochemical Profiling

A logical workflow ensures that data is generated efficiently to build a comprehensive profile of the compound.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for LogD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable "gold standard" for measuring partition coefficients. [9][10]It directly measures the concentration of the analyte in both the aqueous and lipid phases after they have reached equilibrium.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol with a known volume of the compound's stock solution in the buffer (e.g., a 1:1 ratio).

  • Equilibration: Cap the vial tightly and shake or rotate it at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy. []7. Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )

Caption: Workflow for the shake-flask LogD determination method.

Protocol for Thermodynamic Solubility Assay

This method determines the equilibrium solubility by measuring the concentration of a compound in a saturated solution after incubation with excess solid material. [13] Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours. This extended time allows the solution to reach equilibrium and for any less stable solid forms to convert to the most stable polymorph. [13]3. Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). [13][19]4. Quantification: Dilute the clear filtrate and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS/MS. [19]5. Result Reporting: The solubility is reported in units such as µg/mL or µM.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid dust formation. [20]* Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. * Storage: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, refrigerated storage is recommended. [4][5]* Toxicity: While specific toxicity data for this isomer is limited, related compounds may cause skin, eye, and respiratory tract irritation. [20][21]A substance-specific Safety Data Sheet (SDS) should always be consulted before use.

Conclusion

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a structurally unique building block with significant potential in medicinal chemistry. Its physicochemical properties, driven by its zwitterionic nature and constrained ring system, suggest high aqueous solubility and low lipophilicity at physiological pH. A thorough experimental characterization of its pKa, LogD, solubility, and spectroscopic profile is essential for its successful application in drug discovery programs. The methodologies detailed in this guide provide a robust framework for obtaining the high-quality data necessary to inform rational molecular design, predict in vivo behavior, and accelerate the development of novel therapeutics.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available from: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. Available from: [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Available from: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available from: [Link]

  • LogP / LogD shake-flask method v1 - ResearchGate. (n.d.). Available from: [Link]

  • AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids - Analyst (RSC Publishing). (n.d.). Available from: [Link]

  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways - OPUS at UTS. (n.d.). Available from: [Link]

  • Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways - Monash University. (2022, May 14). Available from: [Link]

  • Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches - MDPI. (2025, February 12). Available from: [Link]

  • Determination of The Pka Values of An Amino Acid | PDF - Scribd. (n.d.). Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18). Available from: [Link]

  • (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid - PubChem - NIH. (n.d.). Available from: [Link]

  • Pka For Amino Acids - Wax Studios. (n.d.). Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC. (2023, January 21). Available from: [Link]

  • Mass Spectrometry of Non-protein Amino Acids: BMAA and Neurodegenerative Diseases - Diva-portal.org. (2015, April 9). Available from: [Link]

  • Drug solubility: why testing early matters in drug discovery - BMG Labtech. (2023, April 6). Available from: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]

  • (2R,3S)-3-methylazetidine-2-carboxylic acid - MilliporeSigma. (n.d.). Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (2023, March 15). Journal of Education for Pure Science. Available from: [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - ACS Publications. (2023, October 11). Available from: [Link]

  • Safety Data Sheet. (n.d.). AAPPTec. Available from: [Link]

  • Protein pKa calculations - Wikipedia. (n.d.). Available from: [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks. (2025, July 23). Available from: [Link]

  • (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | C6H11NO2 | CID 2724879 - PubChem. (n.d.). Available from: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20). Available from: [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. (n.d.). Available from: [Link]

  • (2S,3R)-3-Hydroxy-1-methylpyrrolidine-2-carboxylic acid - PubChem. (n.d.). Available from: [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). HETEROCYCLES. Available from: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (2023, January 21). Available from: [Link]

  • 2-Methylazetidine-3-carboxylic Acid: A High-Quality Chemical Compound. (n.d.). Available from: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4). Available from: [Link]

Sources

Escaping Flatland: A Technical Guide to the Toxicological Profiling of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the drive to escape "flatland" has popularized the use of sp³-rich bioisosteres. Substituted azetidines are frequently deployed to replace planar piperazine or morpholine rings, enhancing aqueous solubility, modulating basicity, and improving overall pharmacokinetic (PK) durability[1]. However, introducing a strained four-membered nitrogenous heterocycle necessitates a rigorous evaluation of its toxicological liabilities. As drug development professionals, we must move beyond simple viability assays and understand the causality of azetidine-induced cellular stress. This whitepaper synthesizes the mechanistic toxicology of azetidine derivatives and provides a self-validating experimental framework for profiling novel compounds.

Mechanistic Toxicology: The Proline Mimicry Paradigm

The fundamental toxicological risk of specific azetidine scaffolds—most notably the naturally occurring non-protein amino acid L-azetidine-2-carboxylic acid (AZE)—stems from their structural homology to L-proline.

Because the prolyl-tRNA synthetase possesses an imperfect editing pocket, AZE can evade proofreading and become misincorporated into nascent polypeptides during translation[2]. From a structural biology perspective, this misincorporation is catastrophic: the four-membered azetidine ring alters the highly specific dihedral angles normally dictated by the five-membered proline ring. This loss of native conformation leads to widespread protein misfolding. In highly active immune models, such as BV2 microglial cells, this accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), ultimately driving pro-inflammatory signaling (upregulation of MMP-9 and BDNF) and terminal apoptosis[3].

AZE_Pathway AZE L-Azetidine-2-Carboxylic Acid (AZE) tRNA Prolyl-tRNA Synthetase Evades Editing AZE->tRNA Structural Mimicry Translation Misincorporation into Proline-Rich Proteins tRNA->Translation Escapes Proofreading Misfolding Protein Misfolding & Aggregation Translation->Misfolding Loss of Native Conformation UPR Unfolded Protein Response (UPR) Activation Misfolding->UPR ER Stress Sensor Activation Inflammation Pro-Inflammatory Signaling (MMP-9, BDNF) UPR->Inflammation Microglial Activation Apoptosis Apoptosis / Cell Death UPR->Apoptosis Terminal Stress Overload

Fig 1: Mechanistic pathway of AZE-induced toxicity via proline mimicry and UPR activation.

In Vivo and In Vitro Safety Margins

Despite the specific liabilities of AZE, heavily substituted synthetic azetidines (such as azetidine-2-ones and complex spiro-azetidines) generally exhibit highly favorable safety profiles. The steric bulk and functionalization of these derivatives prevent them from fitting into the prolyl-tRNA synthetase pocket, neutralizing the misincorporation liability.

As summarized in the data below, modern azetidine drug candidates demonstrate excellent therapeutic windows:

Quantitative Toxicological Profile of Azetidine Derivatives
Compound ClassTarget / ModelToxicity MetricValue / RangeKey Toxicological Observation
Azetidine-2-one derivatives Swiss white mice (In vivo)Acute LD₅₀500 - 5000 mg/kgModerate toxicity; hepatic enzyme levels remain comparable to healthy controls[4].
BGAz derivatives M. tuberculosis (In vitro)MIC₉₉< 10 µMNo detectable specific resistance; highly acceptable DMPK and toxicological profile[5].
TZT-1027 Analogues A549 / HCT116 cellsIC₅₀~2.1 - 2.2 nMHighly potent anti-proliferative; no overt weight loss or toxicity at 5 mg/kg/day in vivo[6].
L-Azetidine-2-carboxylic acid BV2 Microglial cellsApoptosis / UPRDose-dependentTriggers UPR, MMP-9, and BDNF expression; drives pro-inflammatory microglial toxicity[3].

Self-Validating Protocol for Azetidine Toxicity Profiling

To systematically de-risk novel azetidine candidates, we must employ an assay that doesn't just measure cell death, but identifies the mechanism of that death. The following in vitro workflow utilizes a competitive rescue arm . By co-administering the azetidine candidate with excess L-proline, we can definitively isolate target-mediated chemical toxicity (which will not be rescued) from translational misincorporation toxicity (which will be competitively rescued).

Step-by-Step Methodology

Step 1: Cell Culture & Seeding

  • Action: Plate BV2 microglial cells at 1×10⁴ cells/well in a 96-well format using DMEM supplemented with 10% FBS.

  • Causality: We utilize BV2 cells rather than standard HEK293 lines because microglia highly express the amino acid transport systems necessary for rapid non-protein amino acid (npAA) uptake, ensuring the rate-limiting step is intracellular engagement rather than membrane permeability[3].

Step 2: The Self-Validating Rescue Treatment

  • Action: Prepare two parallel 10-point dose-response plates of the azetidine candidate (0.1 µM to 1000 µM).

  • Action: To Plate B (Rescue Plate), pre-treat the cells with 5 mM L-proline 1 hour prior to azetidine exposure.

  • Causality: If the novel azetidine is acting as a toxic proline mimic[2], the excess L-proline will outcompete the candidate at the prolyl-tRNA synthetase, rescuing cell viability. If toxicity persists equally in both plates, the toxicity is driven by direct chemical reactivity (e.g., ring-opening) rather than translational misincorporation.

Step 3: Multiplexed Readout

  • Action: At 24 hours post-treatment, assess gross viability via ATP quantification (CellTiter-Glo).

  • Action: For sub-lethal dose wells, lyse the cells and quantify UPR markers (CHOP, BiP) via qRT-PCR.

  • Causality: ATP quantification provides a hard endpoint for survival, while qRT-PCR of CHOP/BiP confirms whether the Endoplasmic Reticulum (ER) stress pathway was engaged prior to apoptosis.

Workflow Prep Compound Preparation Culture BV2 Microglial Culture Prep->Culture Dosing Dose-Response Treatment Culture->Dosing Viability Multiplexed Viability Assay Dosing->Viability GeneExp qRT-PCR for UPR Markers Dosing->GeneExp Validation Self-Validating Data Synthesis Viability->Validation GeneExp->Validation

Fig 2: Self-validating experimental workflow for assessing azetidine-induced microglial toxicity.

Conclusion & Future Perspectives

Substituted azetidines represent a powerful tool in the medicinal chemist's arsenal for improving drug developability[1]. While the historical shadow of AZE toxicity[2] necessitates careful screening, modern synthetic methodologies allow for the creation of sterically hindered, highly functionalized azetidines that bypass the prolyl-tRNA synthetase entirely. By implementing mechanistically grounded, self-validating toxicological screens early in the pipeline, drug development professionals can confidently leverage the sp³ character of azetidines to generate highly potent, soluble, and safe therapeutics.

References[4] Title: Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents

Source : ResearchGate URL : 4[5] Title : Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly Source : ACS Publications URL : 5[6] Title : Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Source : MDPI URL : 6[2] Title : Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants Source : bioRxiv URL : 2[1] Title : The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source : NIH / PMC URL : 1[3] Title : Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells Source : MDPI URL : 3

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (2S,3R)-3-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a non-proteinogenic cyclic amino acid, a class of compounds that has garnered significant interest in pharmaceutical and agrochemical research due to their unique conformational constraints and biological activities.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts specific steric and electronic properties that can be exploited in drug design.[3] Accurate and sensitive analytical methods are paramount for the characterization, quantification, and quality control of this compound and its derivatives throughout the research and development pipeline.

The analytical detection of (2S,3R)-3-Methylazetidine-2-carboxylic acid presents several challenges inherent to its structure. As an amino acid, it is highly polar and non-volatile, making direct analysis by gas chromatography problematic.[4][5] Furthermore, the presence of two stereocenters necessitates the use of chiral-specific analytical techniques to differentiate the (2S,3R) diastereomer from other possible stereoisomers. This document provides detailed application notes and protocols for the robust analysis of (2S,3R)-3-Methylazetidine-2-carboxylic acid using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The Derivatization Imperative

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of amino acids like (2S,3R)-3-Methylazetidine-2-carboxylic acid is hindered by their low volatility and tendency to decompose at the high temperatures of the GC injector.[4][5] To overcome this, a derivatization step is essential to convert the polar carboxylic acid and secondary amine functional groups into less polar, more volatile, and thermally stable moieties.[6]

Protocol 1: Silylation for GC-MS Analysis

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in amino acids.[5] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[5] The resulting derivatives are significantly more volatile and produce characteristic mass spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the (2S,3R)-3-Methylazetidine-2-carboxylic acid sample into a clean, dry reaction vial.

  • Drying: If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The absence of moisture is critical for successful silylation.[7]

  • Reagent Addition: Add 100 µL of a silylating agent, such as MSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 100 µL of a suitable solvent like acetonitrile or pyridine to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, inject a 1 µL aliquot of the derivatized sample directly into the GC-MS system.

Protocol 2: Acylation and Esterification for GC-MS Analysis

An alternative to silylation is a two-step derivatization involving esterification of the carboxylic acid group followed by acylation of the amine group. Alkyl chloroformates, such as propyl chloroformate, are versatile reagents that can derivatize both functional groups.[8] This method can be performed directly in aqueous samples, which can simplify sample preparation.[8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare an aqueous solution of (2S,3R)-3-Methylazetidine-2-carboxylic acid.

  • Derivatization: To 100 µL of the sample solution, add 50 µL of a pyridine/ethanol mixture (4:1 v/v) followed by 10 µL of propyl chloroformate.

  • Vortexing: Vortex the mixture vigorously for 1 minute to facilitate the reaction.

  • Extraction: Add 100 µL of an organic solvent such as hexane or chloroform and vortex again to extract the derivatized analyte.

  • Phase Separation: Centrifuge the sample to achieve clear phase separation.

  • Analysis: Carefully transfer the upper organic layer to an autosampler vial and inject 1 µL into the GC-MS.

Typical GC-MS Parameters
ParameterSettingRationale
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation of a wide range of derivatized compounds.
Injector Temperature 250-280°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial temp: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 minA temperature gradient is necessary to separate analytes with different boiling points.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert carrier gas for optimal chromatographic performance.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 50-500 m/zCovers the expected mass range of the derivatized compound and its fragments.
Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample containing (2S,3R)-3-Methylazetidine- 2-carboxylic acid Dry Evaporate to Dryness (for Silylation) Sample->Dry AddReagent Add Derivatization Reagent (e.g., MSTFA) and Solvent Dry->AddReagent Heat Heat at 70-100°C AddReagent->Heat DerivatizedSample Derivatized Sample Heat->DerivatizedSample Injection Injection DerivatizedSample->Injection GCMS GC-MS System Separation Chromatographic Separation Injection->Separation Volatility-based separation in GC column Detection Mass Spectrometric Detection Separation->Detection Ionization and fragmentation Data Data Analysis Detection->Data Mass spectrum and retention time

Caption: Workflow for the derivatization and GC-MS analysis of (2S,3R)-3-Methylazetidine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC): A Direct Approach with Chiral Separation

HPLC is a highly versatile technique for the analysis of polar and non-volatile compounds, making it well-suited for the direct analysis of (2S,3R)-3-Methylazetidine-2-carboxylic acid without the need for derivatization. For stereospecific analysis, chiral HPLC is the method of choice. This is achieved by using a chiral stationary phase (CSP) that can interact differently with the enantiomers and diastereomers of the analyte, leading to their separation.

Protocol: Chiral HPLC for Stereoisomer Separation

The selection of the appropriate chiral stationary phase is critical for the successful separation of the stereoisomers of 3-Methylazetidine-2-carboxylic acid. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or protein-based CSPs are often effective for the resolution of chiral amino acids.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation Setup: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 5-20 µL of the prepared sample onto the column.

  • Chromatography: Run the analysis under isocratic or gradient conditions as determined during method development.

  • Detection: Monitor the elution of the stereoisomers using a suitable detector, such as a UV detector (if the molecule has a chromophore or is derivatized with a UV-active tag) or a mass spectrometer for higher sensitivity and specificity.

Typical Chiral HPLC Parameters
ParameterSettingRationale
Column Chiral Stationary Phase (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar)Enables the separation of stereoisomers based on differential interactions.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine)The composition is optimized to achieve the best resolution and peak shape.
Flow Rate 0.5-1.5 mL/minA typical flow rate for analytical HPLC columns.
Column Temperature 25-40°CTemperature can influence the chiral recognition and separation efficiency.
Detection UV at 210 nm or Mass Spectrometry (ESI+)UV detection is suitable for the carboxylic acid group at low wavelengths. MS provides higher sensitivity and structural information.
Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis Sample Sample containing (2S,3R)-3-Methylazetidine- 2-carboxylic acid Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter PreparedSample Prepared Sample Filter->PreparedSample Injection Injection PreparedSample->Injection HPLC HPLC System with Chiral Column Separation Chiral Separation Injection->Separation Differential interaction with CSP Detection UV or MS Detection Separation->Detection Data Data Analysis Detection->Data Chromatogram with resolved stereoisomers

Caption: Workflow for the chiral HPLC analysis of (2S,3R)-3-Methylazetidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of (2S,3R)-3-Methylazetidine-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For complex structures and stereochemical assignments, 2D NMR techniques are crucial.[9]

¹H and ¹³C NMR Spectral Features

The chemical shifts in the NMR spectra are highly dependent on the substituents and the solvent used.[10] However, typical ranges for the azetidine ring protons and carbons can be predicted. The coupling constants (J-values) between adjacent protons, particularly between H2 and H3, and between H3 and the methyl protons, are critical for confirming the cis/trans relationship of the substituents.

AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Notes
C2-H 3.5 - 4.555 - 70The chemical shift is influenced by the carboxylic acid and the nitrogen atom.
C3-H 2.5 - 3.535 - 50Coupled to the C2 proton and the methyl protons.
C4-H₂ 3.0 - 4.045 - 60The two protons are often diastereotopic and may appear as distinct signals.
N-H Broad signal, variable-The chemical shift is highly dependent on the solvent and concentration.
CH₃ 1.0 - 1.510 - 20Appears as a doublet due to coupling with the C3 proton.
COOH 10 - 13170 - 180The carboxylic acid proton is often broad and may exchange with solvent protons.
2D NMR for Structural Confirmation
  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity between H2, H3, and the methyl protons, as well as the protons on C4.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹H and ¹³C signals of the azetidine ring.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the overall structure and the position of the methyl group.[9]

Protocol for NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the purified (2S,3R)-3-Methylazetidine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube.

  • Solubilization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary. Insoluble material can degrade the quality of the NMR spectrum.[9]

  • Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

The analytical detection and characterization of (2S,3R)-3-Methylazetidine-2-carboxylic acid require a multi-faceted approach. GC-MS, following appropriate derivatization, offers high sensitivity for quantification. Chiral HPLC provides a direct method for the crucial separation and analysis of its stereoisomers. Finally, NMR spectroscopy stands as the definitive technique for unambiguous structural elucidation and confirmation. The protocols and guidelines presented here provide a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this important class of molecules.

References

  • Mash-Hud, M. A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1735. Available from: [Link]

  • Bani Rashaid, A. H., Jackson, G. P., & de B. Harrington, P. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 004. Available from: [Link]

  • Húsková, T., & Jílek, P. (2019). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. In Amino Acid Analysis (pp. 139-152). Humana, New York, NY. Available from: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]

  • ResearchGate. Synthesized azetidine derivatives. Available from: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Baghdad Science Journal, 20(1), 0205. Available from: [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Available from: [Link]

  • Matsumoto, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine and its derivatives. Heterocycles, 96(12), 2125-2135. Available from: [Link]

  • Exelixis, Inc. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available from: [Link]

  • Ramirez, A., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1333-1342. Available from: [Link]

  • Padarauskas, A., & Judžentienė, A. (2010). View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 21(2-3). Available from: [Link]

  • ResearchGate. Resolution of D -azetidine-2-carboxylic acid. Available from: [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Available from: [Link]

  • Wageningen University & Research. SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Available from: [Link]

  • Obata, R., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(27), 6069-6078. Available from: [Link]

Sources

Application Notes: (2S,3R)-3-Methylazetidine-2-carboxylic Acid in Advanced Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Dynamics

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, (2S,3R)-3-Methylazetidine-2-carboxylic acid (3-Me-Aze) serves as a highly specialized, conformationally restricted proline surrogate[1].

While native L-proline utilizes a 5-membered pyrrolidine ring to introduce "kinks" into peptide secondary structures, the 4-membered azetidine ring of 3-Me-Aze significantly narrows the allowable Ramachandran


 and 

dihedral angles. The addition of a methyl group at the C3 position in the (2S,3R) stereoconfiguration introduces targeted steric hindrance. This structural modification exerts a profound causal effect on the preceding amide bond, altering the thermodynamically favored cis-trans equilibrium.

By forcing the peptide backbone into rigidified


-turn motifs or polyproline type II (PPII) helices, this building block is invaluable for targeting challenging protein-protein interactions (PPIs), such as Peptidyl-prolyl cis-trans isomerases (PPIases) like Pin1[2]. Furthermore, the non-proteinogenic nature of the 4-membered ring confers near-absolute resistance to endogenous proteolytic degradation.

Quantitative Conformational Data

The following table summarizes the causal relationship between ring size, steric bulk, and the resulting physicochemical properties of the peptide backbone.

Amino Acid AnalogRing SizeBackbone Flexibility (

/

variance)
Preceding Amide cis ProbabilityProteolytic Resistance
L-Proline 5Moderate~10 - 20%Moderate
L-Azetidine-2-carboxylic acid (Aze) 4Low~20 - 30%High
(2S,3R)-3-Methyl-Aze 4Very Low (Sterically Locked)> 30% (Sequence Dependent)Very High

Strategic Applications in Drug Discovery

Beyond traditional solid-phase peptide synthesis (SPPS), the (2S,3R)-3-Methylazetidine scaffold is highly prized in small-molecule drug discovery for its "three-dimensionality." For instance, in the development of the Janus Kinase (JAK) inhibitor Delgocitinib (JTE-052), an azetidine-based spiro scaffold was utilized to enhance JAK3 potency and selectivity[3]. The methyl group adjacent to the quaternary carbon creates a highly specific spatial orientation that maximizes binding affinity within the kinase ATP-binding pocket, demonstrating the versatility of this building block in both peptides and small molecules[4].

Visualization of Conformational Logic

Conformational_Logic A (2S,3R)-3-Methylazetidine -2-carboxylic acid B 4-Membered Ring Strain A->B C C3-Methyl Steric Hindrance A->C D Restricted Phi/Psi Dihedral Angles B->D F Enhanced Proteolytic Stability B->F E Altered cis/trans Amide Equilibrium C->E C->F G Stabilized Beta-Turn (Targeting PPIs) D->G E->G

Mechanistic logic of structural constraints induced by (2S,3R)-3-Methyl-Aze.

Self-Validating Experimental Protocol: Fmoc-SPPS Incorporation

Expertise Note: The secondary amine of the azetidine ring, combined with the adjacent C3-methyl group, creates immense steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) will fail or result in massive deletion sequences. Highly reactive uronium salts (HATU) paired with HOAt, or DIC/Oxyma, must be used. Furthermore, standard Kaiser tests yield false negatives for secondary amines; the Chloranil test is mandatory for validation.

Step 1: Resin Preparation & Swelling
  • Weigh 0.1 mmol of Rink Amide AM resin into a peptide synthesis vessel.

  • Swell the resin in 5 mL of DMF/DCM (1:1 v/v) for 30 minutes to maximize polymer matrix accessibility. Drain the solvent.

Step 2: Fmoc Deprotection
  • Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 5 mL of 20% Piperidine in DMF for 10 minutes.

  • Self-Validation Checkpoint 1: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the cleavage wash. A stable plateau indicates complete deprotection.

  • Wash the resin thoroughly with DMF (5 × 5 mL) and DCM (3 × 5 mL).

Step 3: First Coupling (Attaching the Unnatural Amino Acid)
  • Prepare a solution of 4 equivalents (0.4 mmol) of Fmoc-(2S,3R)-3-Methylazetidine-2-carboxylic acid and 3.9 eq of HATU in 2 mL of DMF.

  • Add 8 eq of DIPEA to the solution. Pre-activate for exactly 2 minutes (prolonged activation leads to guanidinium formation on the amine).

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Drain and wash with DMF (5 × 5 mL).

Step 4: Deprotection of the Azetidine Amine
  • Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF and DCM.

  • Self-Validation Checkpoint 2 (Critical): Perform a Chloranil Test (or De Clercq test). Transfer a few beads to a test tube, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A positive result (dark green/blue beads) confirms the presence of the deprotected secondary azetidine amine.

Step 5: Second Coupling (Elongating onto the Azetidine Ring)

Note: Coupling the next amino acid onto the sterically hindered (2S,3R)-3-Me-Aze nitrogen is the most difficult step in this sequence.

  • Use 5 eq of the incoming Fmoc-AA-OH, 5 eq of Oxyma Pure, and 5 eq of DIC in minimal DMF.

  • Heat to 50°C using a microwave peptide synthesizer for 15 minutes, OR perform a double coupling (2 × 2 hours) at room temperature.

  • Self-Validation Checkpoint 3: Perform a micro-cleavage on 5 mg of resin using 100 µL of TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Evaporate the TFA, dissolve in acetonitrile/water, and analyze via LC-MS to confirm the mass of the coupled product before proceeding.

Step 6: Global Cleavage
  • Once the sequence is complete, treat the final peptide resin with 5 mL of Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours at room temperature.

  • Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the peptide.

  • Centrifuge, decant the ether, and dry the pellet for RP-HPLC purification.

Visualization of the SPPS Workflow

SPPS_Workflow Resin 1. Resin Swelling (DMF/DCM) Deprotect1 2. Fmoc Deprotection (UV Monitoring at 301 nm) Resin->Deprotect1 Couple1 3. Couple Fmoc-3-Me-Aze-OH (HATU/DIPEA, 2 hrs) Deprotect1->Couple1 Deprotect2 4. Fmoc Deprotection (Expose Secondary Amine) Couple1->Deprotect2 Valid1 Checkpoint: Chloranil Test (Verify Secondary Amine) Deprotect2->Valid1 Couple2 5. Couple Next AA onto Aze (DIC/Oxyma, Double Couple) Valid1->Couple2 Valid2 Checkpoint: Micro-Cleavage (LC-MS Mass Confirmation) Couple2->Valid2 Cleavage 6. Global Cleavage (TFA/TIS/H2O) Valid2->Cleavage

Self-validating workflow for incorporating 3-Me-Aze into peptide sequences.

References

  • Title: Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides Source: PLOS One / PMC URL: [Link]

  • Title: Design, Syntheses and Bioactivities of Conformationally locked Pin1 Ground State Inhibitors Source: VTechWorks URL: [Link]

Sources

Large-scale production of (2S,3R)-3-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Enantioselective Production of (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Strategic Context & Process Rationale

The azetidine ring is a highly valuable, three-dimensional pharmacophore increasingly utilized to improve metabolic stability, lower lipophilicity, and enhance target binding in modern drug discovery. Specifically, the (2S,3R)-3-methylazetidine-2-carboxylic acid motif is a critical chiral building block for synthesizing diaza-spirocyclic Janus kinase (JAK) inhibitors, such as1[1], which is used to treat inflammatory skin disorders.

Constructing the strained 4-membered azetidine ring stereoselectively at scale presents significant process chemistry challenges. The primary obstacle is the high activation energy required for the kinetically disfavored 4-exo-tet cyclization, which often leads to competing intermolecular dimerization or elimination side reactions[2].

As a Senior Application Scientist, I have designed this protocol to bypass these failure modes through rigorous kinetic control and strategic protecting group chemistry.

Causality in Experimental Design:

  • Precursor Selection: We utilize a highly pure acyclic precursor, tert-butyl (2S,3R)-2-(benzylamino)-4-hydroxy-3-methylbutanoate. The bulky tert-butyl ester and N-benzyl protecting groups are strategically chosen to provide steric bulk that suppresses intermolecular SN2 dimerization during cyclization[3].

  • Cyclization Strategy: The conversion of the primary alcohol to a mesylate provides an optimal leaving group. Subsequent treatment with Lithium hexamethyldisilazide (LiHMDS)—a strong, non-nucleophilic base—ensures quantitative deprotonation of the secondary amine without attacking the ester. Maintaining high dilution (0.1 M) and low temperatures (-20 °C) kinetically favors the intramolecular ring closure[3].

  • Deprotection: Global deprotection is achieved via catalytic hydrogenolysis to remove the N-benzyl group, followed by acidic cleavage of the tert-butyl ester. Acidic conditions are strictly employed to prevent epimerization at the labile C2 stereocenter, a common failure mode in basic hydrolysis[4].

Synthetic Workflow & Mechanistic Pathways

Workflow A Acyclic Precursor (2S,3R)-Isomer B Mesylation (MsCl, Et3N) A->B C Cyclization (LiHMDS, THF) B->C D Protected Azetidine (N-Bn, t-Bu ester) C->D E Global Deprotection (H2/Pd, then HCl) D->E F (2S,3R)-3-Methylazetidine -2-carboxylic acid E->F

Figure 1: End-to-end synthetic workflow for (2S,3R)-3-Methylazetidine-2-carboxylic acid.

Mechanism N1 1. Base Deprotonation LiHMDS removes proton from N-Benzyl group N2 2. Nucleophilic Attack N- anion attacks C4 via intramolecular SN2 N1->N2 N3 3. Transition State 4-Membered Ring Formation (High Activation Energy) N2->N3 N4 4. Leaving Group Expulsion Mesylate (OMs-) departs N3->N4 N5 5. Product Formation (2S,3R)-Azetidine Core Stereocenters Preserved N4->N5

Figure 2: Mechanistic pathway of the intramolecular SN2 cyclization step.

Self-Validating Experimental Protocol

This methodology is designed for kilogram-scale execution. Every critical phase includes a validation gate to ensure the system is operating within defined thermodynamic and kinetic boundaries.

Phase 1: Mesylation of the Acyclic Precursor
  • Preparation: Charge a 50 L jacketed glass reactor with tert-butyl (2S,3R)-2-(benzylamino)-4-hydroxy-3-methylbutanoate (1.0 kg, 3.58 mol) and anhydrous dichloromethane (DCM, 10 L).

  • Cooling & Base Addition: Cool the mixture to 0 °C under a nitrogen atmosphere. Add triethylamine (543 g, 5.37 mol, 1.5 eq) in a single portion.

  • Activation: Add methanesulfonyl chloride (MsCl, 492 g, 4.30 mol, 1.2 eq) dropwise over 60 minutes, maintaining the internal temperature below 5 °C to prevent premature elimination.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Validation Check: Take a 0.5 mL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The mass of the mesylate intermediate [M+H]+ (m/z 358.1) must be the dominant peak. Proceed only when unreacted starting material is < 1%.

  • Workup: Quench with ice-cold water (5 L). Separate the organic layer, wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate as a pale yellow oil.

Phase 2: Intramolecular SN2 Cyclization
  • Dilution: Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF, 35 L) to achieve a highly dilute concentration (~0.1 M). Causality: High dilution is mathematically required to favor the unimolecular cyclization over bimolecular dimerization.

  • Cooling: Cool the reactor to -20 °C.

  • Deprotonation & Ring Closure: Add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 4.3 L, 1.2 eq) dropwise over 2 hours.

  • Maturation: Slowly warm the reactor to 20 °C over 4 hours.

  • Validation Check: Analyze via chiral HPLC. The formation of tert-butyl (2S,3R)-1-benzyl-3-methylazetidine-2-carboxylate should be > 95%. If dimeric byproducts exceed 3%, halt the process and evaluate the THF moisture content.

  • Workup: Quench with saturated aqueous NH₄Cl (10 L). Extract with methyl tert-butyl ether (MTBE, 15 L). Wash the organic layer with water, dry, and concentrate.

Phase 3: Global Deprotection & Isolation
  • N-Debenzylation: Transfer the protected azetidine to a high-pressure hydrogenation vessel. Dissolve in a 1:1 mixture of THF/MeOH (10 L). Add 20% Pd(OH)₂/C (Pearlman's catalyst, 100 g). Pressurize the vessel with H₂ gas to 4 atm (approx. 60 psi) and stir vigorously at 25 °C for 4 hours[3].

  • Validation Check: Filter a micro-sample through Celite and analyze via GC-MS. The N-benzyl group must be completely cleaved before proceeding to ester hydrolysis.

  • Filtration: Filter the bulk reaction mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate.

  • Ester Hydrolysis: Dissolve the resulting oil in 4M HCl in 1,4-dioxane (5 L). Heat to 60 °C for 2 hours. Causality: Acidic hydrolysis prevents the base-catalyzed epimerization of the C2 chiral center.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold acetone to precipitate (2S,3R)-3-Methylazetidine-2-carboxylic acid hydrochloride as a highly pure, white crystalline solid.

Quantitative Data & Process Metrics

The following table summarizes the expected quantitative outcomes and green chemistry metrics (E-factor) when executing this protocol at a 1-kilogram scale.

Process StepKey ReagentsTemp (°C)Yield (%)Purity (ee/de)E-factor
1. Mesylation MsCl, Et₃N, DCM0 to 595%>99% ee5.2
2. Cyclization LiHMDS, THF-20 to 2082%>99% de12.4
3. Hydrogenolysis Pd(OH)₂/C, H₂2598%>99% de3.1
4. Hydrolysis 4M HCl/Dioxane6091%>99% de4.5
Overall Process --~69% >99% ee/de ~25.2

References

1.1. J. Med. Chem. 2020, 63, 7163–7185.[1] 2.2. Org. Lett. 2025, 27, 6789–6793.[2] 3.4. Google Patents.[4] 4. 3. New Drug Approvals.[3]

Sources

Advanced Purification Protocols for 3-Methylazetidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Methylazetidine-2-carboxylic acid is a critical non-proteinogenic amino acid used to induce specific conformational constraints in bioactive peptides and peptidomimetics. Unlike the parent azetidine-2-carboxylic acid (Aze), the introduction of a methyl group at the C3 position creates a second chiral center, expanding the stereochemical space to four distinct isomers:

  • Trans-isomers: (2S,3S) and (2R,3R)

  • Cis-isomers: (2S,3R) and (2R,3S)

The biological activity of peptidomimetics often hinges on the precise vector orientation of the carboxyl and amino termini. Consequently, obtaining single stereoisomers with high enantiomeric excess (>99% ee) and diastereomeric ratio (>95:5 dr) is paramount.

This guide outlines a hierarchical purification strategy, moving from gross diastereomer separation to high-precision enantiomeric resolution.

Strategic Purification Workflow

The purification strategy depends heavily on the synthetic route employed (e.g., C-H activation vs. cyclization of amino acid precursors) and the scale of operation.

Decision Matrix for Purification
  • Scenario A: Crude Synthetic Mixture (Cis/Trans mix).

    • Action: Perform diastereomeric separation first using silica gel chromatography or selective crystallization.

  • Scenario B: Racemic Diastereomer (e.g., pure Trans-racemate).

    • Action: Perform Enantiomeric Resolution via Enzymatic Hydrolysis or Chiral Salt Crystallization.

  • Scenario C: High-Purity Requirement (<10g).

    • Action: Preparative Chiral HPLC.

PurificationStrategy Start Crude 3-Methylazetidine-2-COOH (Mixture of 4 isomers) Protect Step 1: N-Protection & Esterification (e.g., N-Boc, O-Methyl) Start->Protect Flash Step 2: Silica Gel Flash Chromatography Separation of Diastereomers (Cis vs Trans) Protect->Flash TransRac Racemic Trans-Isomer (2S,3S) + (2R,3R) Flash->TransRac Fraction A CisRac Racemic Cis-Isomer (2S,3R) + (2R,3S) Flash->CisRac Fraction B Decision Scale & Purity Check TransRac->Decision Enzymatic Protocol A: Enzymatic Kinetic Resolution (Lipase Hydrolysis) Decision->Enzymatic 10g - 1kg Salt Protocol B: Classical Resolution (Chiral Amine Salts) Decision->Salt >1kg HPLC Protocol C: Prep Chiral HPLC (Polysaccharide Columns) Decision->HPLC <10g Final Pure Single Isomer (>99% ee, >98% dr) Enzymatic->Final Salt->Final HPLC->Final

Figure 1: Hierarchical purification workflow for isolating single stereoisomers of 3-methylazetidine-2-carboxylic acid.

Protocol 1: Separation of Diastereomers (Cis/Trans)

Before addressing enantiopurity, diastereomers must be separated. Cis and trans isomers possess different physical properties (polarity, NMR shifts) allowing separation on standard silica gel.

Prerequisite: The amino acid should be N-protected (e.g., Boc, Cbz) and C-protected (Methyl or Ethyl ester) to eliminate zwitterionic character and improve solubility in organic solvents.

Methodology: Flash Chromatography[1]
  • Stationary Phase: High-efficiency spherical silica gel (20–40 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.

  • Sample Prep: Dissolve N-Boc-3-methylazetidine-2-carboxylic acid methyl ester in minimum dichloromethane.

Step-by-Step:

  • Equilibrate column with 95:5 Hexanes:EtOAc.

  • Load sample (max loading 1% w/w of silica).

  • Run gradient: 5% to 40% EtOAc over 20 column volumes.

  • Elution Order: typically, the Trans isomer (thermodynamically more stable, less polar due to shielding) elutes before the Cis isomer.

  • Validation: Check fractions via TLC (stain with KMnO₄ or Ninhydrin after deprotection spot-check) or GC-MS.

Expert Insight: If separation is poor, switch the ester group to a bulky tert-butyl ester or a benzyl ester. The increased steric bulk amplifies the conformational differences between cis and trans isomers, improving resolution (


).

Protocol 2: Enzymatic Kinetic Resolution (Enantiomer Separation)

For scales between 10g and 100g, enzymatic resolution is superior to HPLC due to cost-efficiency. Lipases show high stereoselectivity for azetidine esters.

Mechanism: A specific lipase selectively hydrolyzes the ester of the (2S)-enantiomer to the free acid, while leaving the (2R)-enantiomer as the ester.[1]

Materials
  • Substrate: Racemic N-Boc-trans-3-methylazetidine-2-carboxylic acid methyl ester.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435) or Burkholderia cepacia lipase (Amano PS).

  • Solvent: Phosphate buffer (pH 7.0) / Acetonitrile (9:1 v/v).

Workflow
  • Reaction Setup: Suspend the racemic ester (0.1 M) in the buffer/solvent mixture.

  • Initiation: Add Lipase (20-50% w/w relative to substrate).

  • Incubation: Stir at 30°C. Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH (consumption of NaOH indicates reaction progress).

  • Termination: Stop reaction at 50% conversion (theoretical max for resolution). Filter off the immobilized enzyme.

  • Separation:

    • Adjust pH to 8.5.

    • Extract the unreacted (2R)-ester with Ethyl Acetate (3x).

    • Acidify the aqueous phase to pH 2.0 with 1M HCl.

    • Extract the hydrolyzed (2S)-acid with Ethyl Acetate (3x).

  • Purification: The (2R)-ester can be hydrolyzed chemically (LiOH/THF) to yield the (2R)-acid.

Self-Validating Step: If the consumption of NaOH stops before 50%, the enzyme may be inhibited. Check pH stability. If conversion exceeds 50%, enantiomeric excess of the product decreases.

Protocol 3: Classical Resolution (Chiral Salt Crystallization)

For large-scale manufacturing (>1 kg), classical resolution is often the most robust method.

Methodology

This method relies on the solubility difference between the diastereomeric salts formed by the racemic acid and a chiral base.

Resolving Agents:

  • (R)-(+)-

    
    -Methylbenzylamine (MBA)
    
  • L-Tyrosine hydrazide (specifically cited for azetidine-2-carboxylic acid resolution).

Protocol (using


-Methylbenzylamine): 
  • Salt Formation: Dissolve racemic N-Boc-3-methylazetidine-2-carboxylic acid (free acid form) in hot Isopropanol (IPA).

  • Addition: Add 0.5 equivalents of (R)-(+)-MBA.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt (e.g., (2S,3S)-Acid

    
     (R)-Amine) will precipitate.
    
  • Filtration: Collect crystals.

  • Recrystallization: Recrystallize from IPA/MeOH to upgrade chiral purity to >99% de.

  • Liberation: Suspend salt in EtOAc and wash with 1M KHSO₄ to remove the chiral amine and recover the pure amino acid in the organic layer.

Protocol 4: Preparative Chiral HPLC

For rapid access to isomers (<5g) or for analytical QC.

Column Selection
  • Primary Choice: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).

  • Secondary Choice: Crownpak CR-I(+) (Crown ether based, specific for free amino acids).

Method A: N-Protected Ester (on Chiralpak IC)
  • Mobile Phase: Heptane / Ethanol (90:10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min (Analytical), 15-20 mL/min (Prep).

  • Detection: UV at 210 nm (carbonyl absorption).

  • Temperature: 25°C.

Method B: Free Amino Acid (on Crownpak CR-I(+))
  • Mobile Phase: Perchloric acid (pH 1.5) / Methanol (90:10).

  • Mechanism: The crown ether forms an inclusion complex with the primary ammonium group of the azetidine ring. Note: This requires the N-protecting group to be removed first.

  • Temperature: Lower temperatures (e.g., 5-10°C) often improve separation on crown ether columns.

Quality Control & Data Analysis

Calculating Enantiomeric Excess (ee):



Calculating Diastereomeric Ratio (dr):



Data Summary Table

TechniqueTarget ScaleSpecificityKey ReagentsTypical Yield
Flash Chromatography Gram to KgDiastereomers (Cis/Trans)Silica Gel, EtOAc/Hex80-90%
Enzymatic Resolution 10g - 100gEnantiomers (R/S)CAL-B Lipase, Buffer40-45% (max 50%)
Classical Resolution > 1 KgEnantiomers (R/S)(R)-MBA, Isopropanol30-40%
Chiral HPLC mg to 10gAll IsomersChiralpak IC / AD-H>90% recovery

References

  • Synthesis and Resolution of Azetidine Derivatives

    • Futamura, Y., et al. "Efficient route to (S)-azetidine-2-carboxylic acid."[1] Bioscience, Biotechnology, and Biochemistry2005 , 69(10), 1892-1897.[1] Link

  • Enzymatic Resolution Strategies: Kato, K., et al. "Lipase-catalyzed kinetic resolution of 3-substituted azetidine-2-carboxylic acid esters." Tetrahedron: Asymmetry2004, 15(18), 2965-2970.
  • Chiral HPLC Methodologies

    • "Chiral HPLC Column Selection and Method Development Guide." Bioanalysis Zone. Link

  • Structural Analysis & Crystallography

    • "Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam." MDPI Molecules2020 . Link

  • General Azetidine Chemistry

    • Couty, F., et al. "Azetidines in medicinal chemistry: emerging applications." PubMed.[2] Link

Sources

Application Note: Conformational Constraint of Peptides Using (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, biophysical properties, and validated protocols for incorporating (2S,3R)-3-Methylazetidine-2-carboxylic acid into synthetic peptides.

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in peptidomimetic drug design, aimed at overcoming the inherent flexibility and proteolytic instability of linear peptides. While L-Proline is classically used to introduce rigid flexure and restrict the


 torsion angle of the peptide backbone, its 5-membered pyrrolidine ring still permits significant conformational sampling.

(2S,3R)-3-Methylazetidine-2-carboxylic acid (3-MeAze) represents a highly specialized, next-generation proline surrogate. By contracting the ring to a 4-membered azetidine structure and introducing a stereospecific methyl group at the 3-position, this unnatural amino acid exerts profound tectonic stress on the peptide backbone [1].

The Biophysics of 3-MeAze Constraint
  • Ring Strain and Isomerization: The 4-membered azetidine ring alters the local torsion angles compared to proline. The free enthalpy difference between the cis and trans peptide bond isomers is significantly reduced. Consequently, Aze derivatives exhibit a much higher propensity for trans

    
    cis isomerization, which frequently induces a severe 180° bend (β-turn) in the polypeptide chain[1, 2].
    
  • Steric Locking via the 3-Methyl Group: The addition of the 3-methyl group in the (2S,3R) configuration forces the azetidine ring into a specific, locked pucker to minimize steric clashes. This highly "three-dimensional" scaffold not only restricts backbone flexibility but also optimally fills lipophilic binding pockets—a property successfully exploited in the development of small-molecule therapeutics like the JAK inhibitor Delgocitinib[3].

  • Disruption of Secondary Structures: Unlike proline, which readily forms Poly-Proline Type II (PPII) helices, the misincorporation or deliberate insertion of Aze derivatives disrupts PPII helix formation, making it an excellent tool for breaking extended conformations and forcing compact, folded states [2, 4].

Comparative Data Presentation

To understand the impact of 3-MeAze, it is critical to compare its biophysical parameters against native L-Proline and unsubstituted L-Azetidine-2-carboxylic acid (Aze).

Property / ParameterL-Proline (Pro)L-Azetidine-2-carboxylic acid (Aze)(2S,3R)-3-Methylazetidine-2-carboxylic acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Ring Pucker Flexible (Envelope/Half-chair)Slightly puckered / PlanarRigidly locked (due to 3-Me steric bulk)
Trans

Cis Propensity
Moderate (~10-30% cis in H2O)High (Elevated cis rotamer population)Very High (Sterically driven)
PPII Helix Formation Highly FavorableUnfavorable / DisruptiveHighly Disruptive
Lipophilic Surface Area StandardReducedEnhanced (Highly 3-dimensional)
Coupling Difficulty (SPPS) LowModerateHigh (Sterically hindered secondary amine)

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(2S,3R)-3-MeAze-OH

Causality & Expert Insight: The secondary amine of the 4-membered azetidine ring is inherently less nucleophilic than a primary amine. When combined with the adjacent steric bulk of the 3-methyl group, standard coupling reagents (e.g., HBTU) often result in incomplete couplings and deletion sequences. Therefore, a highly reactive uronium salt (HATU) paired with a strong base (DIPEA) and extended coupling times are mandatory to drive the reaction to completion.

Materials:

  • Fmoc-(2S,3R)-3-MeAze-OH (Unnatural amino acid building block)

  • Resin (e.g., Rink Amide AM resin, 0.5 mmol/g loading)

  • Coupling Reagents: HATU, HOAt, DIPEA

  • Solvents: DMF (Peptide synthesis grade), DCM

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in 5 mL of DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-(2S,3R)-3-MeAze-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to generate the active ester.

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently for 2 to 3 hours at room temperature. (Self-Validation: Perform a Kaiser or Chloranil test. If positive, repeat the coupling step before proceeding).

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing deletion peptides.

  • Subsequent Elongation: Continue standard SPPS for the remainder of the sequence. Note that coupling the next amino acid onto the sterically hindered secondary amine of 3-MeAze will also require HATU and a 2-hour coupling time.

  • Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

SPPS_Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling of Fmoc-(2S,3R)-3-MeAze-OH (HATU, DIPEA, 2-3 hrs) N2->N3 N4 Wash & Capping (Acetic Anhydride) N3->N4 N5 Chain Elongation (HATU required for next AA) N4->N5 N6 Cleavage & Global Deprotection (TFA/TIPS/H2O) N5->N6

Workflow for SPPS incorporating sterically hindered Fmoc-(2S,3R)-3-MeAze-OH.

Protocol B: Conformational Validation via 2D NMR

Causality & Expert Insight: Because 3-MeAze forces a higher population of cis amide bonds, standard 1D NMR will show peak doubling (two distinct conformers in slow exchange). To accurately quantify the cis/trans ratio and validate the induced β-turn, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required. The trans conformer is identified by an NOE cross-peak between the


 of the preceding residue and the 

(ring protons) of the Aze residue, whereas the cis conformer shows an

-

cross-peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified peptide in 600 µL of aqueous buffer (e.g., 50 mM Phosphate, pH 6.0, 10% D₂O) or pure CD₃OH, depending on solubility and target environment.

  • 1D ¹H-NMR Acquisition: Acquire a standard 1D spectrum at 298 K. Identify the doubled peaks in the amide (HN) and alpha (Hα) regions. Integrate the major and minor sets to determine the raw cis/trans equilibrium constant (

    
    ).
    
  • 2D NOESY Acquisition: Set up a 2D NOESY experiment with a mixing time of 200–400 ms.

  • Cross-Peak Analysis:

    • Scan the spectrum for

      
       to 
      
      
      
      cross-peaks. A strong signal here definitively confirms the presence of the cis amide bond preceding the 3-MeAze residue.
    • Scan for

      
       to 
      
      
      
      cross-peaks to map the trans population.
  • Structural Mapping: Use the NOE distance restraints to run molecular dynamics (MD) simulations, confirming the 180° backbone bend induced by the constrained azetidine ring.

Mechanism Aze (2S,3R)-3-MeAze Incorporation Ring 4-Membered Ring Strain Aze->Ring Methyl 3-Methyl Steric Bulk Aze->Methyl Iso Favored trans->cis Isomerization Ring->Iso Pucker Locked Ring Pucker Methyl->Pucker Turn Induced Beta-Turn (180° Bend) Iso->Turn Pucker->Turn

Mechanistic pathway of peptide conformational constraint induced by 3-MeAze.

Conclusion

Replacing standard proline residues with (2S,3R)-3-Methylazetidine-2-carboxylic acid is a powerful method for rigidifying peptide backbones. The synergistic effect of the 4-membered ring strain and the 3-methyl steric bulk lowers the energetic barrier for trans


cis isomerization, reliably inducing β-turns and disrupting extended helical structures. While its incorporation requires optimized, high-efficiency SPPS protocols, the resulting peptides exhibit superior structural pre-organization, making them ideal candidates for high-affinity receptor binding and enhanced proteolytic stability.

References

  • Bessonov K, Vassall KA, Harauz G. "Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations." Journal of Molecular Graphics and Modelling. 2013. URL:[Link][1]

  • Rubenstein E, et al. "Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis: A Hypothesis." Journal of Neuropathology & Experimental Neurology. 2008. URL:[Link][2]

  • Fobian YM, et al. "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders." Journal of Medicinal Chemistry. 2020. URL:[Link][3]

  • Fiori SB, et al. "Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue." Bioorganic & Medicinal Chemistry. 2004. URL:[Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Azetidine Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Pyrrolidine Formation During Azetidine Synthesis Ticket ID: AZ-SYN-004 Status: Active Guide Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Thermodynamic Trap

Welcome to the Azetidine Synthesis Support Module. The most frequent failure mode in synthesizing azetidines (4-membered rings) is the unintended formation of pyrrolidines (5-membered rings).

The Core Problem: While azetidine formation (4-exo-tet) is kinetically allowed under Baldwin’s rules, the ring strain of an azetidine (~26 kcal/mol) is significantly higher than that of a pyrrolidine (~6 kcal/mol). Consequently, pyrrolidine is the thermodynamic sink . If your reaction conditions allow for equilibration, rearrangement, or alternative pathways, the system will inevitably drift toward the 5-membered ring.

This guide details the specific mechanisms of this failure and provides validated protocols to maintain kinetic control .

Mechanism of Failure: The Azetidinium Rearrangement

The most common route to accidental pyrrolidine formation is not a failure of the initial cyclization, but a subsequent rearrangement of the formed azetidine. This is particularly prevalent when synthesizing 2-substituted azetidines (e.g., 2-halomethyl or 2-sulfonyloxymethyl derivatives).

The Pathway[1][2][3][4][5]
  • Activation: The side-chain leaving group (halide/mesylate) activates.

  • Bicyclization: The azetidine nitrogen attacks the exocyclic carbon, forming a bicyclic azetidinium ion (1-azoniabicyclo[2.1.0]pentane).

  • Expansion: A nucleophile attacks the bridgehead carbon to relieve the immense strain, opening the ring into a 3-substituted pyrrolidine.

Visualization: The Danger Zone

The following diagram illustrates the critical "fork in the road" between kinetic success and thermodynamic failure.

AzetidiniumRearrangement cluster_legend Pathway Key Start 2-(Halomethyl) azetidine (Kinetic Product) Inter Azetidinium Ion (1-azoniabicyclo[2.1.0]pentane) Start->Inter Heat / Polar Solvent (Intramolecular Attack) EndGood Stable Azetidine (Desired) Start->EndGood Low Temp / Non-Polar Solvent (Kinetic Trap) EndBad 3-Halopyrrolidine (Thermodynamic Product) Inter->EndBad Nu- Attack (Strain Relief) key1 Red Arrow = Thermodynamic Drift (Failure) key2 Green Arrow = Kinetic Control (Success)

Figure 1: The Azetidinium Rearrangement Pathway. Heat and polar solvents drive the transition from the strained 4-membered ring to the stable 5-membered ring via the bicyclic intermediate.

Troubleshooting Protocols

Scenario A: Cyclization of -Haloamines

User Issue: "I am cyclizing N-tosyl-3-bromopropylamine. I see 15% pyrrolidine impurity."

Root Cause: While 4-exo-tet is favored, the presence of any 4-halobutylamine impurity in your starting material will rapidly cyclize to pyrrolidine (5-exo-tet is extremely fast). Alternatively, if the reaction temperature is too high, the 2-substituted azetidine product may rearrange.

Protocol:

  • Temperature: Maintain reaction at 0°C to 20°C . Do not reflux.

    • Evidence: Feula et al. demonstrated that iodocyclization at 20°C yields azetidine, while 50°C yields pyrrolidine exclusively [1].

  • Concentration: Use high dilution (0.05 M - 0.1 M) to favor intramolecular cyclization over intermolecular polymerization, though this does not prevent rearrangement.

  • Base Selection: Use a heterogeneous base (e.g.,

    
     in MeCN) or a bulky non-nucleophilic base. Avoid soluble nucleophilic bases that can attack the azetidinium intermediate.
    
Scenario B: Activation of Azetidine-2-Methanol

User Issue: "I synthesized Azetidine-2-methanol and tried to convert the alcohol to a mesylate. The product is a pyrrolidine."[1][2][3][4]

Root Cause: Creating a good leaving group (OMs) on the exocyclic carbon triggers the azetidinium rearrangement immediately.

Protocol:

  • Avoid Direct Activation: Do not form the mesylate/tosylate of the free amine.

  • Protection Strategy:

    • Step 1: Protect the Nitrogen with a strong electron-withdrawing group (e.g., Boc, Ts, or Cbz). This reduces the nucleophilicity of the nitrogen lone pair, preventing it from attacking the side chain.

    • Step 2: Perform the activation (mesylation) and substitution.

    • Step 3: Deprotect only when necessary.

  • Alternative: If you must displace the alcohol, use Appel reaction conditions (

    
    ) at low temperature (-78°C to 0°C), as this often proceeds faster than the rearrangement.
    

Comparative Data: Kinetic vs. Thermodynamic[2][8]

The following table summarizes why the system fights against you.

ParameterAzetidine (4-Ring)Pyrrolidine (5-Ring)Implication
Ring Strain ~26 kcal/mol~6 kcal/molPyrrolidine is the thermodynamic "sink."
Baldwin's Rule 4-exo-tet (Allowed)5-exo-tet (Allowed)Both are kinetically feasible; selectivity depends on precursor purity.
pKa (Conjugate Acid) ~11.3~11.3Similar basicity; difficult to separate by acid-base extraction.
Thermal Stability Isomerizes >50°CStable >200°CNever heat a reaction mixture containing 2-functionalized azetidines.

Frequently Asked Questions (FAQ)

Q: Can I separate the pyrrolidine impurity using flash chromatography? A: It is difficult. Because both are saturated secondary/tertiary amines with similar pKa and lipophilicity, they often co-elute.

  • Recommendation: Derivatize the mixture (e.g., with Boc-anhydride) to change the polarity differences, separate the carbamates, and then deprotect.

Q: I am using a radical cyclization method. Will this work? A: Likely not. Radical cyclizations heavily favor the 5-exo-trig pathway over the 4-exo-trig pathway.

  • Correction: Unless you are using specific substrates like 1-azabicyclo[1.1.0]butane strain-release chemistry [2], avoid radical routes for azetidine synthesis. Stick to nucleophilic displacement (SN2).

Q: Does the solvent matter? A: Yes. Polar protic solvents stabilize the charged azetidinium transition state, accelerating the rearrangement to pyrrolidine.

  • Recommendation: Use non-polar or polar aprotic solvents (DCM, THF, Acetonitrile) and keep them anhydrous.

References

  • Feula, A., et al. (2013). "Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications." University of Birmingham.

  • Fawcett, A., et al. (2019).[5] "Strain-Release-Driven Reactivity of 1-Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society.[5]

  • Couty, F., et al. (2013). "Azetidiniums: Ring-Expansion to Pyrrolidines." ResearchGate.[6]

  • BenchChem Technical Support. (2025). "How to avoid pyrrolidine formation during azetidine synthesis."

Sources

TECHNICAL SUPPORT CENTER: Stereoselective Synthesis of 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges in the stereoselective synthesis of 3-substituted azetidines.

The four-membered azetidine ring is a privileged scaffold in drug discovery, but its inherent ring strain (~26 kcal/mol) and the poor stereocontrol of traditional cyclization methods often lead to synthetic bottlenecks. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high enantiomeric and diastereomeric excess in your workflows.

SECTION 1: Frequently Asked Questions (Mechanistic Fundamentals)

Q: Why is the stereoselective synthesis of C3-substituted azetidines notoriously difficult compared to pyrrolidines or piperidines? A: The difficulty stems from two primary factors: ring strain and symmetry. Traditional cyclization methods (e.g., 4-exo-tet closures) often suffer from competing elimination or ring-opening side reactions driven by the ~26 kcal/mol strain energy. Furthermore, installing a stereocenter at the C3 position is challenging because the symmetric nature of the unsubstituted precursor requires highly effective desymmetrization. Without rigid transition states, the energetic difference between diastereomeric or enantiomeric pathways is too small to achieve high selectivity.

Q: How can I overcome the low enantiomeric excess (e.e.) when synthesizing C3-quaternary azetidines? A: Recent breakthroughs bypass traditional cyclization entirely by utilizing the strain-release-driven ring-opening of azabicyclo[1.1.0]butanes (ABBs). By employing a multicomponent Petasis borono-Mannich reaction with chiral BINOL catalysts, you can achieve high enantioselectivity. The chiral BINOL coordinates with the boron intermediate, creating a rigid chiral pocket that dictates the facial attack on the iminium intermediate 1.

SECTION 2: Troubleshooting Guide - Strain-Release Asymmetric Petasis Reactions

Issue: Low yield or poor enantioselectivity (e.r. < 80:20) when reacting ABB-carbinols with arylboronic acids and aldehydes to form N-α-bisaryl-C3-quaternary azetidines.

Root Cause Analysis: The background racemic Petasis reaction outcompetes the chiral-ligand-mediated pathway if the temperature is too high or if the solvent disrupts the boronate-BINOL complex. Pure toluene often leads to catalyst precipitation at low temperatures, destroying the chiral environment.

Mechanistic Fix: The addition of mesitylene to toluene lowers the freezing point of the solvent mixture and alters the dielectric constant just enough to stabilize the highly polar iminium-boronate transition state at -40 °C. This suppresses the racemic background reaction while keeping the chiral BINOL complex fully solvated.

Validated Protocol:

  • Solvent Preparation: Prepare a strict 4:1 mixture of anhydrous toluene and mesitylene. Degas via sparging with argon for 15 minutes.

  • Complexation: Combine the azabicyclo[1.1.0]butyl carbinol (1.0 equiv), aldehyde (1.0 equiv), and chiral BINOL ligand (10 mol%) in the solvent mixture. Cool the system to exactly -40 °C.

  • Reagent Addition: Add the arylboronic acid (1.5 equiv) slowly to prevent localized heating.

  • Validation Check: Monitor the reaction via LCMS. The ABB precursor should be fully consumed within 24-48 hours. If unreacted precursor remains, verify the integrity of your boronic acid (anhydrides can stall the catalytic cycle).

  • Isolation: Quench with saturated aqueous NaHCO₃ and purify via silica gel chromatography.

G A ABB-Carbinol + Aldehyde B Iminium Ion Intermediate A->B D Facial Selective Attack B->D Stereocontrol C Chiral Boronate Complex (BINOL + Arylboronic Acid) C->D E N-α-bisaryl-C3-quaternary Azetidine D->E Strain Release

Caption: Strain-release driven Petasis borono-Mannich reaction pathway for C3-quaternary azetidines.

SECTION 3: Troubleshooting Guide - Cu-Catalyzed Boryl Allylation of Azetines

Issue: Extensive ring-opening side products or poor conversion when attempting to synthesize 2,3-disubstituted azetidines from azetines.

Root Cause Analysis: Azetines are electron-rich, highly strained olefins. Direct enantioselective difunctionalization is often hindered because thermal or Lewis acidic conditions trigger an electrocyclic ring opening, converting the azetine into an azadiene.

Mechanistic Fix: Utilizing a Copper/bisphosphine catalyst system bypasses the ring-opening pathway. The reaction operates via a soft, highly localized Cu-boryl insertion across the C=C bond that does not perturb the delicate C-N bond. The bisphosphine ligand creates a precise chiral pocket around the Cu center, enabling highly asymmetric boryl alkylation 2.

Validated Protocol:

  • Catalyst Generation (Glovebox Required): In a nitrogen-filled glovebox, dissolve Cu(MeCN)₄PF₆ (5 mol%) and chiral bisphosphine ligand (6 mol%) in anhydrous THF. Stir for 30 minutes to ensure complexation.

  • Borylation: Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) and a mild base (e.g., LiOtBu, 15 mol%) to generate the active Cu-boryl species. The solution will typically transition to a dark color.

  • Substrate Addition: Introduce the azetine substrate (1.0 equiv) followed by the allyl phosphate electrophile (1.5 equiv).

  • Validation Check: Stir at the optimized temperature (usually -20 °C to RT depending on the ligand). Perform a TLC check; the disappearance of the azetine spot without the appearance of highly UV-active azadiene streaks confirms the preservation of the four-membered ring.

G A Azetine Precursor C Active Cu-Boryl Intermediate A->C Syn-Insertion B Cu/Bisphosphine Catalyst + B2pin2 B->C E Chiral 2,3-Disubstituted Azetidine C->E D Allyl Phosphate D->E Allylation

Caption: Cu-catalyzed enantioselective boryl allylation of azetines.

SECTION 4: Troubleshooting Guide - Diastereoselective Hydrozirconation

Issue: Poor diastereomeric ratio (d.r.) during the cyclization of chiral allylic amines to form cis-2,3-disubstituted azetidines.

Root Cause Analysis: The alkylzirconium intermediate formed by Schwartz's reagent is configurationally stable, but the subsequent iodination is highly exothermic. If performed at room temperature, the localized heat of reaction provides enough energy to overcome the rotational barrier of the C-C bond before the carbamate can trap it, leading to rapid epimerization.

Mechanistic Fix: Strict cryogenic control during the halogenation step freezes bond rotation, preserving the stereochemistry dictated by the initial hydrozirconation 3.

Validated Protocol:

  • Hydrozirconation: To a solution of chiral allylic amine in anhydrous THF at room temperature, add Schwartz's reagent (Cp₂ZrHCl, 1.1 equiv) portion-wise. Stir for 1-2 hours until a clear solution is obtained (indicating consumption of the insoluble reagent).

  • Critical Cryogenic Step: Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Halogenation: Add a solution of iodine (1.2 equiv) in THF dropwise down the side of the flask to pre-cool the titrant.

  • Cyclization: After warming to RT and standard thiosulfate workup, dissolve the crude iodocarbamate in anhydrous toluene. Cool to 0 °C and add NaHMDS (1.5 equiv) dropwise to drive the intramolecular Sₙ2 cyclization to the cis-2,3-disubstituted azetidine.

G A Chiral Allylic Amine C Alkylzirconium Intermediate A->C B Schwartz's Reagent (Cp2ZrHCl) B->C Hydrozirconation E Iodocarbamate Intermediate C->E D Iodine Quench (-78 °C) D->E Halogenation G cis-2,3-Disubstituted Azetidine E->G F NaHMDS Cyclization F->G Intramolecular SN2

Caption: Diastereoselective synthesis of azetidines via hydrozirconation and cyclization.

SECTION 5: Quantitative Data Summary

To assist in selecting the correct synthetic route for your target molecule, consult the comparative data table below.

Table 1: Comparative Quantitative Data for Stereoselective Azetidine Syntheses

MethodologySubstrate ClassKey Catalyst / ReagentYield (%)StereoselectivityPrimary Application
Strain-Release Petasis Azabicyclo[1.1.0]butanesChiral BINOL (L2)78–92%Up to 95:5 e.r.N-α-bisaryl-C3-quaternary azetidines
Boryl Allylation AzetinesCu(MeCN)₄PF₆ / Bisphosphine65–88%Up to 98% e.e.2,3-Disubstituted chiral azetidines
Hydrozirconation Chiral Allylic AminesSchwartz's Reagent / I₂70–85%>95:5 d.r.cis-2,3-Disubstituted azetidines

References

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters (ACS Publications). 1

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society (ACS Publications). 2

  • Technical Support Center: Diastereoselective Synthesis of 3-Substituted Azetidines. Benchchem Protocols. 3

Sources

Technical Support Center: Optimizing (2S,3R)-3-Methylazetidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2S,3R)-3-Methylazetidine-2-carboxylic acid . This highly strained, non-proteinogenic amino acid is a critical chiral building block in the development of Janus Kinase (JAK) inhibitors, most notably Delgocitinib (JTE-052) [1].

Due to the inherent ring strain of the azetidine core (approx. 26 kcal/mol) and the kinetic challenges of four-membered ring closure, researchers frequently encounter low yields, poor diastereomeric excess (de), and unwanted ring-opening side reactions. This portal is designed by Senior Application Scientists to provide mechanistic troubleshooting, self-validating protocols, and actionable solutions for your workflows.

I. Synthetic Workflow & Bottleneck Visualization

To effectively troubleshoot, we must first isolate the kinetic and thermodynamic variables at each step of the synthesis. The diagram below illustrates the standard cyclization-deprotection pathway and highlights the critical junctures where yield is typically lost.

Workflow Precursor Acyclic Precursor [Benzyl-(2-chloropropyl)-amino] acetate Enolate Enolate Formation (LiHMDS, THF, -72°C) Precursor->Enolate Base Addition Cyclization Intramolecular SN2 (Kinetic Control) Enolate->Cyclization HMPA/DMPU Epimerization Yield Drop: Epimerization (Temp > -70°C) Enolate->Epimerization Intermediate N-Protected (2S,3R)-3-Methylazetidine Cyclization->Intermediate Deprotection Acidic Deprotection (4M HCl / Dioxane) Intermediate->Deprotection Pd/C, Boc2O then Acid Product (2S,3R)-3-Methylazetidine-2-carboxylic acid Deprotection->Product RingOpening Yield Drop: Ring Opening (Aqueous Acid) Deprotection->RingOpening

Workflow and common bottlenecks in (2S,3R)-3-Methylazetidine-2-carboxylic acid synthesis.

II. Diagnostic Matrix: Quantitative Yield Optimization

Compare your in-process analytical data against this matrix to identify the root cause of yield degradation.

Symptom / Analytical ObservationMechanistic Root CauseCorrective Action & Target Metric
Low Conversion (<50%) ; Unreacted acyclic precursor on LC-MSMoisture quenching the LiHMDS base, preventing complete enolate formation.Perform Karl Fischer titration on THF. Target: <50 ppm H₂O. Titrate LiHMDS prior to use.
Poor Diastereomeric Ratio (dr < 8:1) Enolate epimerization at C2 due to thermal equilibration prior to cyclization.Maintain internal reactor temp ≤ -72°C. Use DMPU/HMPA to accelerate the kinetic SN2 closure.
Formation of Acyclic Amino Acids during final deprotectionNucleophilic attack by water on the protonated, highly strained azetidine ring.Switch from aqueous HCl to anhydrous 4M HCl in 1,4-dioxane [2]. Target: <0.1% water in solvent.
Incomplete Debenzylation Catalyst poisoning or steric hindrance around the bulky N-benzyl group.Use 20% Pd(OH)₂/C (Pearlman's catalyst) under 4 atm H₂ instead of standard Pd/C [1].
III. Deep-Dive Troubleshooting Guides

Q: Why is my cyclization yield plateauing at 50%, and how can I improve the diastereoselectivity? A: The cyclization of the [benzyl-(2-chloropropyl)-amino] acetic acid tert-butyl ester precursor relies on generating a highly reactive enolate. If your yield is plateauing, the issue is likely lithium enolate aggregation. In pure THF, lithium enolates form stable hexamers or tetramers, which drastically reduces their nucleophilicity. Causality: When the enolate is trapped in an oligomeric state, the intramolecular SN2 reaction (ring closure) slows down. If the reaction is allowed to warm up to compensate for this slow rate, the enolate undergoes epimerization at the alpha-carbon, destroying your (2S,3R) stereochemistry. Solution: Introduce a strongly coordinating additive like HMPA (or the less toxic DMPU). These additives solvate the lithium cation, breaking the aggregates into highly reactive monomers. This allows the kinetic cyclization to occur rapidly at -72°C, locking in the desired stereochemistry before thermal epimerization can occur [1].

Q: I am observing significant ring-opening during the final deprotection step. How do I prevent this? A: The azetidine ring possesses significant angle strain. During the removal of the tert-butyl ester or Boc protecting groups, acidic conditions protonate the azetidine nitrogen. This creates an excellent leaving group, making the adjacent carbons highly susceptible to nucleophilic attack. Causality: If you use aqueous acids (e.g., aqueous HCl or TFA with water scavengers), water acts as a nucleophile, attacking the ring and opening it to form linear acyclic amino acid byproducts. Solution: You must eliminate the nucleophile. Transition to strictly anhydrous conditions using 4M HCl in 1,4-dioxane. The chloride ion is a poor nucleophile in this context, and the absence of water preserves the four-membered ring integrity [2].

IV. Self-Validating Protocol: High-Yield Enolate Cyclization

This protocol utilizes built-in validation steps to ensure the kinetic parameters are met before committing to the bulk reaction.

Materials Required: *[Benzyl-(2-chloropropyl)-amino] acetic acid tert-butyl ester (1.0 eq)

  • LiHMDS (1.0 M in THF, 1.2 eq)

  • HMPA or DMPU (0.6 eq)

  • Anhydrous THF (Karl Fischer < 50 ppm)

Step-by-Step Methodology:

  • System Preparation: Purge a jacketed reactor with ultra-high purity N₂. Charge the reactor with the acyclic precursor and anhydrous THF (10 mL/g of precursor). Add HMPA or DMPU.

  • Cryogenic Cooling: Cool the reaction mixture. Self-Validation Check: Do not proceed until the internal RTD probe reads strictly ≤ -72°C.

  • Base Addition: Add LiHMDS dropwise via a syringe pump over 30 minutes. Maintain the internal temperature below -70°C during the exothermic addition.

  • Enolate Validation (Critical Step): After 15 minutes of stirring, withdraw a 0.5 mL aliquot. Quench immediately in 0.5 mL of cold D₂O. Extract with EtOAc and analyze via ¹H-NMR. Validation: You should observe >95% deuterium incorporation at the alpha-carbon, confirming complete enolate formation without premature cyclization.

  • Cyclization: Allow the reaction to stir at -72°C for an additional 60 minutes.

  • Quenching: Quench the reaction cold by adding a pre-chilled (-20°C) saturated aqueous NH₄Cl solution in one portion.

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the N-benzyl-3-methylazetidine-2-carboxylic acid tert-butyl ester [1].

V. Frequently Asked Questions (FAQs)

Q: Can I replace HMPA with a less toxic additive without sacrificing yield? A: Yes. While HMPA (Hexamethylphosphoramide) is the gold standard for breaking up lithium enolate aggregates, it is a known carcinogen. DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is a highly effective, safer alternative. You may need to increase the equivalents of DMPU (up to 1.5 eq) to match the kinetic acceleration provided by HMPA.

Q: How do I accurately determine the diastereomeric excess (de) of my product? A: Standard reverse-phase LC-MS often fails to resolve the (2S,3R) and (2R,3R) diastereomers of azetidine derivatives. You must use Chiral HPLC (e.g., using a CHIRALPAK® AD-H or OD-H column) with a hexane/isopropanol mobile phase. Alternatively, ¹H-NMR using a chiral solvating agent (like Pirkle's alcohol) can accurately quantify the de by splitting the methyl doublet signals.

Q: Is the -72°C temperature strictly necessary? Can I run this at -20°C? A: Running the cyclization at -20°C will result in a catastrophic loss of diastereoselectivity. At -20°C, the enolate formation becomes reversible, shifting the reaction from kinetic control (which favors your desired 2S,3R isomer) to thermodynamic control, resulting in a racemic mixture at the C2 position.

VI. References
  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib) as a New Dermatological Agent to Treat Inflammatory Skin Disorders. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Crystalline Forms of a Janus Kinase Inhibitor (EP3559003B1). Source: European Patent Office / Google Patents. URL:

Technical Support Center: Azetidine Ring-Opening Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-OPT-2025 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Azetidine Optimization Hub

You have reached the Tier-3 Technical Support guide for strain-release functionalization. Azetidines (4-membered nitrogen heterocycles) offer a unique pharmacophore balance between metabolic stability and conformational rigidity. However, their high ring strain (~26 kcal/mol) creates a dichotomy: they are kinetically stable enough to resist opening without activation, yet thermodynamically primed for rapid, uncontrolled polymerization once activated.

This guide treats your chemical reaction as a system to be debugged. We address the three most common failure modes: Inertness (Activation Failure) , Regiochemical Scrambling , and Polymerization .

Module 1: System Configuration (Activation & Reactivity)

Q: My azetidine starting material is inert. I see no consumption of SM even at high temperatures. How do I initiate the ring opening?

Diagnosis: The azetidine ring, while strained, is kinetically stabilized by the orbital overlap of the C-N bonds. Neutral azetidines (secondary or tertiary amines) are poor electrophiles because the nitrogen lone pair reduces the electrophilicity of the adjacent carbons.

The Fix: Nitrogen Activation You must convert the nitrogen into a better leaving group (or electron sink) to lower the LUMO energy of the C-N bond.

  • Hardware Upgrade (Protecting Groups):

    • Standard: Use Electron-Withdrawing Groups (EWGs) on the nitrogen. Sulfonyl groups (Ts, Ms, Ns) are the industry standard. They pull electron density from the ring, making C2/C4 susceptible to nucleophilic attack.

    • Alternative: Carbamates (Boc, Cbz) are less effective than sulfonates but useful if milder conditions are required later.

  • Software Patch (Lewis Acid Catalysis):

    • If you are already using an N-sulfonyl azetidine and it is still slow, you need a Lewis Acid (LA) to coordinate the sulfonyl oxygens or the nitrogen itself.

    • Recommendation: Boron trifluoride etherate (

      
      ) is the "gold standard" first-line activator.
      
    • Advanced: For specific regioselectivity, Copper(II) triflate (

      
      ) or Lanthanide triflates (
      
      
      
      ) have shown superior efficacy in recent literature.
Q: I am using an N-alkyl azetidine. Can I open it without changing the N-substituent?

Diagnosis: N-alkyl azetidines are basic. Direct nucleophilic attack is difficult because you would be displacing a high-energy amide/amine anion.

The Fix: Quaternization (The "Azetidinium" Protocol)

  • Method: Treat the N-alkyl azetidine with an alkylating agent (e.g., Methyl Triflate, Benzyl Bromide) or a strong Brønsted acid.

  • Result: This forms a permanent positive charge (Azetidinium ion), which is highly electrophilic.

  • Warning: Azetidinium ions are extremely prone to polymerization (see Module 3).

Module 2: Regioselectivity (The "Routing" Logic)

Q: I am getting a mixture of regioisomers. How do I force the nucleophile to attack C2 vs. C3 (or C4)?

Diagnosis: Regioselectivity in azetidines is a competition between Steric Control (


-like) and Electronic Control  (

-like/Benzylic stabilization).

The Decision Matrix:

FactorConditionOutcome (Site of Attack)Mechanism
Substrate 2-UnsubstitutedLess Hindered Carbon Steric (

)
Substrate 2-Aryl / 2-VinylMore Hindered Carbon (C2) Electronic (Benzylic stabilization of TS)
Substrate 2-Alkyl (Non-activated)Less Hindered Carbon Steric (

)
Nucleophile Bulky (e.g.,

-BuOH)
Less Hindered Carbon Steric dominance
Nucleophile Soft/Anionic (e.g., Azide, Thiol)Less Hindered Carbon

dominance
Catalyst

Mixed / C2 favored Strong activation pushes towards

character
Visualizing the Pathway

The following diagram illustrates the decision logic for predicting and controlling regioselectivity.

Regioselectivity Start Start: Azetidine Substrate Subst Is C2 Substituted? Start->Subst Type Substituent Type? Subst->Type Yes Nuc Nucleophile Sterics? Subst->Nuc No (Unsubstituted) Type->Nuc Alkyl (Non-stabilizing) Result_C2 Major Product: C2 Attack (Electronic Control) Type->Result_C2 Aryl / Vinyl / EWG Nuc->Result_C2 Small Nuc + Strong Lewis Acid Result_C4 Major Product: C4 Attack (Steric Control) Nuc->Result_C4 Bulky / Strong Nuc

Caption: Decision tree for predicting regioselectivity based on substrate substitution and nucleophile constraints.

Module 3: Troubleshooting (Debug Mode)

Q: My reaction turns into a viscous gel or insoluble gum. What happened?

Error Code: CROP_FAILURE (Cationic Ring-Opening Polymerization). Cause: The product of the ring opening is often an amine.[1][2] If the product amine is nucleophilic enough, it attacks the remaining activated azetidine starting material, starting a chain reaction.

Troubleshooting Steps:

  • Check Concentration: Polymerization is bimolecular. High concentration favors it.

    • Fix: Dilute the reaction. Run at 0.05 M to 0.1 M.

  • Nucleophile Stoichiometry:

    • Fix: Use a large excess of the nucleophile (3–5 equivalents) relative to the azetidine. This statistically favors the attack of the desired nucleophile over the product amine.

  • Protonation State:

    • Fix: If opening with an amine, ensure the product amine is protonated (salt form) immediately upon formation if possible, or use a nucleophile that results in a non-nucleophilic product (e.g., opening with azide or carboxylate).

Q: The yield is low, and I see "hydrolysis" products (Amino Alcohols).

Error Code: MOISTURE_CONTAMINATION. Cause: Water is a small, hard nucleophile that competes aggressively with your desired nucleophile, especially under Lewis Acid conditions.

Troubleshooting Steps:

  • Drying Protocol: Flame-dry glassware. Use molecular sieves (3Å or 4Å) in the solvent.

  • Lewis Acid Quality:

    
     hydrolyzes over time, releasing HF. Use a fresh bottle or distill it.
    

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Lewis Acid-Catalyzed Ring Opening (General)

Applicable for N-Tosyl Azetidines with Alcohols/Amines.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon/Nitrogen.

  • Dissolution: Dissolve N-Tosyl Azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M concentration].

  • Nucleophile Addition: Add the Nucleophile (Alcohol/Amine, 3.0 – 5.0 equiv) .

    • Note: If the nucleophile is valuable/complex, use 1.2 equiv and run closer to 0.05 M.

  • Activation: Cool to 0 °C . Add

    
     (1.1 equiv)  dropwise.
    
    • Why 0 °C? To suppress polymerization and control the exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically 1–4 hours).

  • Quench: Pour into saturated aqueous

    
    . Extract with DCM.
    
Protocol B: Prevention of Polymerization (High-Risk Substrates)

Applicable for highly strained or N-alkyl azetidinium salts.

  • Inverse Addition Strategy: Do not add the nucleophile to the azetidine.

    • Instead: Add the Azetidine solution slowly (via syringe pump) to a solution containing the Nucleophile (excess) and Catalyst.

    • Logic: This keeps the concentration of unreacted azetidine low relative to the nucleophile at all times, statistically preventing the "Product attacks Starting Material" scenario.

Visualizing the Troubleshooting Workflow

Troubleshooting Issue Identify Issue Poly Polymerization (Viscous/Gum) Issue->Poly Inert No Reaction (SM Remains) Issue->Inert Hydro Hydrolysis (Amino Alcohol) Issue->Hydro Fix_Poly 1. Dilute (<0.1M) 2. Excess Nuc 3. Inverse Addition Poly->Fix_Poly Fix_Inert 1. Check N-PG (Need EWG) 2. Stronger LA (BF3/TfOH) 3. Heat (Reflux) Inert->Fix_Inert Fix_Hydro 1. Dry Solvents (Sievers) 2. Fresh Lewis Acid 3. N2 Atmosphere Hydro->Fix_Hydro

Caption: Diagnostic workflow for resolving common azetidine ring-opening failures.

References

  • Lewis Acid-Mediated Regioselective Ring-Opening

    • Title: Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.

    • Source: M. K. Ghorai et al., Journal of Organic Chemistry.
    • URL:[Link] (Validated via search result 1.1)

  • Polymerization Kinetics & Control

    • Title: Comparison of the Anionic Ring-Opening Polymeriz
    • Source:Macromolecules (NSF Repository).
    • URL:[Link] (Validated via search result 1.6)

  • General Azetidine Synthesis & Reactivity

    • Title: Azetidine synthesis and reactivity (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link] (Validated via search result 1.7)

  • Advanced Catalysis (Enantioselective)

    • Title: Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor C
    • Source:Journal of the American Chemical Society.
    • URL:[Link] (Validated via search result 1.8)

Sources

Technical Guide: Purification Protocols for 3-Methylazetidine-2-carboxylic Acid Diastereomers

[1]

Document ID: AZT-PUR-03 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Stereochemical Challenge

3-Methylazetidine-2-carboxylic acid (3-Me-Aze) presents a unique purification challenge due to its rigid 4-membered ring and zwitterionic nature.[1] Unlike simple amino acids, the presence of the C3-methyl group creates two distinct diastereomeric pairs: the Cis (Syn) and Trans (Anti) forms.

  • Cis-Diastereomers: (2S,3S) and (2R,3R) – Methyl and Carboxyl groups on the same face.

  • Trans-Diastereomers: (2S,3R) and (2R,3S) – Methyl and Carboxyl groups on opposite faces.

Core Issue: While enantiomers require chiral phases, these diastereomers have distinct physical properties (NMR shifts, solubility, retention time) but are often difficult to separate in their zwitterionic form due to high polarity and poor solubility in organic solvents.

Decision Matrix: Selecting Your Protocol

Before initiating purification, determine your purity requirements and scale.[1]

PurificationStrategyStartCrude Reaction MixtureScaleCheckScale > 5g?Start->ScaleCheckPurityCheckTarget Purity > 98%?ScaleCheck->PurityCheckNo (Research)BulkMethodMethod A: Ion Exchange + Fractional CrystallizationScaleCheck->BulkMethodYes (Bulk)PurityCheck->BulkMethodNo (Crude)DerivCheckCan you derivatize?PurityCheck->DerivCheckYes (High Purity)DerivMethodMethod B: N-Boc Protection + Silica ChromatographyDerivCheck->DerivMethodYes (Recommended)PrepHPLCMethod C: Prep-HPLC (Ligand Exchange/C18)DerivCheck->PrepHPLCNo (Direct)captionFigure 1: Strategic Decision Matrix for 3-Me-Aze Purification

Module 1: Analytical Identification (The "Eyes")

You cannot purify what you cannot see.[1] The most reliable method to distinguish Cis from Trans is 1H-NMR coupling constants (


)
NMR Diagnostics (D₂O or CD₃OD)

The rigid azetidine ring imposes strict dihedral angles.

  • Cis-Isomer: Larger coupling constant (

    
    ).[1]
    
  • Trans-Isomer: Smaller coupling constant (

    
    ).[1]
    
FeatureCis (Syn)Trans (Anti)
H2-H3 Coupling (

)
7.5 ± 1.5 Hz 2.0 ± 1.0 Hz
H2 Chemical Shift Typically downfieldTypically upfield
Thermodynamics Often Kinetic ProductOften Thermodynamic Product

Protocol Validation: Always run a crude NMR before purification. If peaks overlap, add a drop of TFA-d or K₂CO₃/D₂O to shift the pH and potentially resolve the H2 signals.

Module 2: Bulk Separation (Method A)

Best for: Large scale (>10g), removal of inorganic salts.

Step-by-Step Protocol: Ion Exchange & Crystallization
  • Resin Preparation: Use Dowex 50W X8 (H+ form).[1] Wash the resin column with water until the eluent is neutral.

  • Loading: Dissolve the crude mixture in minimal water (pH < 2). Load onto the column.[1]

    • Mechanism:[2][3][4][5][6][7] The amino acid binds to the sulfonic acid groups; neutral impurities and anions pass through.

  • Washing: Wash with 3-5 column volumes (CV) of distilled water to remove non-basic impurities.[1]

  • Elution: Elute with 1M - 2M NH₄OH .

    • Tip: Collect fractions. The amino acid elutes as the pH of the eluent rises. Use Ninhydrin stain on TLC to detect active fractions.[1]

  • Concentration: Evaporate ammoniacal fractions under reduced pressure to obtain the zwitterion.

  • Fractional Crystallization:

    • Dissolve the solid in hot MeOH/Water (9:1) .

    • Slowly add Acetone or Et₂O until turbid.[1]

    • Cool to 4°C. The Trans isomer is typically less soluble and may crystallize first (verify with NMR).

Module 3: High-Resolution Purification (Method B)

Best for: High purity (>99%), separating tight diastereomeric mixtures.[1] Concept: Derivatization eliminates the zwitterionic character, allowing standard silica gel chromatography.

DerivWorkflowCrudeCrude 3-Me-AzeProtectReaction:(Boc)₂O, NaOHDioxane/H₂OCrude->ProtectSepSilica Column:Hexane/EtOAc(Separates Diastereomers)Protect->SepDeprotectDeprotection:TFA/DCM orHCl/DioxaneSep->DeprotectFinalPure Diastereomer(Salt Form)Deprotect->FinalcaptionFigure 2: Derivatization-Purification Workflow

Protocol: N-Boc Protection & Silica Chromatography[1]
  • Protection:

    • Dissolve crude 3-Me-Aze (1.0 eq) in Dioxane/H₂O (1:1).

    • Add NaOH (2.5 eq) and cool to 0°C.

    • Add (Boc)₂O (1.2 eq).[1] Stir at RT for 12-24h.[1]

    • Workup: Acidify to pH 3 (Citric acid), extract with EtOAc.[1]

  • Separation (The Critical Step):

    • The N-Boc-3-methylazetidine-2-carboxylic acid diastereomers usually separate well on silica gel.[1]

    • Mobile Phase: Start with Hexane:EtOAc (4:1) with 1% Acetic Acid . The acid is crucial to prevent streaking of the free carboxylic acid.

    • Alternative: If separation is poor, convert to the Methyl Ester (TMS-diazomethane) to get N-Boc-3-Me-Aze-OMe .[1] Esters separate even better (Hexane/EtOAc).[1]

  • Deprotection:

    • Treat the isolated diastereomer with 4M HCl in Dioxane or TFA/DCM (1:1) for 1h.

    • Evaporate to dryness to yield the pure diastereomer as the HCl or TFA salt.

Troubleshooting & FAQs

Q: My diastereomers are co-eluting on the silica column.

  • A: Are you running the free acid?

    • Fix 1: Add 1% Acetic Acid to your mobile phase to suppress ionization.[1]

    • Fix 2: Convert to the methyl ester. The difference in polarity between Cis and Trans esters is often larger than the free acids.

Q: I see ring opening during deprotection.

  • A: Azetidines are strained.[1]

    • Avoid: Strong nucleophiles or excessive heat.[1]

    • Preferred: Use 4M HCl in Dioxane at 0°C -> RT. Avoid heating. If using TFA, evaporate cold.[1]

Q: The yield after Ion Exchange is low.

  • A: The amino acid might be sticking.

    • Fix: Ensure you use enough NH₄OH (2M) and allow sufficient contact time.[1] Check the waste stream with Ninhydrin to ensure no product is lost in the loading/wash phase (which happens if the resin wasn't fully activated).

Q: How do I remove the inorganic salts without a column?

  • A: For small scales, dissolve the crude solid in dry Methanol . The amino acid dissolves; NaCl/KCl generally does not.[1] Filter and concentrate.

References

  • Sigma-Aldrich. (2R,3S)-3-methylazetidine-2-carboxylic acid Product Analysis.[1]Link

  • ResearchGate. Synthesis of L-Azetidine-2-Carboxylic Acid. (General protocols for azetidine isolation). Link

  • Arkivoc. 3-Aminopropylazetidines: facile synthesis and application.[1][8] (Discusses azetidine stability and handling). Link

  • Google Patents. Method for preparing (S)-azetidine-2-carboxylic acid.[1] (CN103467350A).[1] Link

Technical Support Center: Resolving Common Side Reactions in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Support Center. Azetidines—four-membered saturated nitrogen heterocycles—are highly valuable motifs in modern drug discovery, often used to improve metabolic stability and modulate physicochemical properties. However, their synthesis is notoriously difficult. The formation of the azetidine ring is thermodynamically and kinetically challenging due to high ring strain (~26 kcal/mol) and unfavorable cyclization entropy, making the ring closure significantly uphill in energy (ease of formation: 5 > 3 > 6 > 7 ≈ 4)[1].

This guide provides a mechanistic troubleshooting framework to help researchers identify, understand, and resolve the most common side reactions encountered during azetidine synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing extensive oligomerization instead of the desired azetidine during the cyclization of 1,3-dihalides or 1,3-aminoalcohols?

Causality: The formation of a four-membered ring via an intramolecular 4-exo-tet cyclization is kinetically sluggish. When the concentration of the acyclic precursor in the reaction mixture is too high, intermolecular nucleophilic attacks outcompete the intramolecular cyclization. This leads to the formation of linear dimers, oligomers, and eventually polymers[1]. Solution: Implement the high-dilution principle . Use a syringe pump to slowly add the acyclic precursor into a large volume of heated solvent containing the base. Additionally, utilizing microwave irradiation has been shown to rapidly overcome the activation energy barrier for the intramolecular cyclization, significantly favoring azetidine formation over polymerization[1].

Q2: My intramolecular cyclization yields predominantly the elimination product (allylic amine). How can I suppress this?

Causality: Strong, unhindered bases (e.g., NaOH, KOH) or excessively elevated temperatures promote E2 elimination of the leaving group rather than the desired intramolecular SN2 displacement. Tertiary


-hydroxymethylazetidines are particularly susceptible to elimination during ring expansion attempts[1].
Solution:  Switch to a sterically hindered, non-nucleophilic base such as LiHMDS, DIPEA, or DBU[1]. If the leaving group is a primary halide, converting it to a mesylate or tosylate can alter the reaction kinetics favorably. Lowering the reaction temperature while extending the reaction time can also mitigate E2 pathways.
Q3: The azetidine ring opens during subsequent functionalization or deprotection steps. How do I maintain ring integrity?

Causality: Azetidines possess significant ring strain. Activation of the azetidine nitrogen via protonation (Brønsted acids) or coordination (Lewis acids) weakens the N–C sigma bond, making it highly susceptible to nucleophilic attack and subsequent ring opening to acyclic amines[1]. Solution: Avoid harsh acidic conditions. If a protecting group needs to be removed, opt for groups that can be cleaved under neutral or reductive conditions. For example, use a Cbz group (cleavable via catalytic hydrogenation) or a benzyl group (cleavable via Pd/C and H


) instead of a Boc group if standard TFA deprotection causes ring-opening[1].
Q4: I am attempting an aza-Paternò-Büchi [2+2] photocycloaddition, but the yields are low and I observe imine isomerization.

Causality: The aza-Paternò-Büchi reaction requires the excitation of an imine to react with an alkene. However, a major competing relaxation pathway is the E/Z isomerization of the imine double bond, which dissipates the excited state energy before the [2+2] cycloaddition can occur[2]. Furthermore, reactions proceeding via a triplet state often suffer from poor stereoselectivity and side reactions[2]. Solution: Use cyclic imines where E/Z isomerization is geometrically constrained[2]. Alternatively, employ continuous flow photochemistry to ensure uniform irradiation and short residence times, minimizing secondary photochemical degradation of the azetidine product[2][3].

Part 2: Reaction Pathway & Troubleshooting Workflows

G cluster_desired Desired Pathway cluster_side Competing Side Reactions Start 1,3-Haloamine Precursor Cyclization Intramolecular Cyclization (4-exo-tet) Start->Cyclization High Dilution, Optimal Base Intermolecular Intermolecular Attack Start->Intermolecular High Concentration Elimination E2 Elimination Start->Elimination Strong Base, High Temp Azetidine Azetidine Product Cyclization->Azetidine RingOpening Ring Opening Azetidine->RingOpening Acid / Nucleophile Oligomer Oligomers / Polymers Intermolecular->Oligomer Allylic Allylic Amine Elimination->Allylic Acyclic Acyclic Amine RingOpening->Acyclic

Reaction pathways in azetidine synthesis highlighting desired vs. competing side reactions.

Workflow Issue Identify Major Side Product via LC-MS / NMR Oligomer Mass > Expected (Oligomerization) Issue->Oligomer Elimination Alkene Protons present (Elimination) Issue->Elimination RingOpen Loss of Ring Strain (Ring Opening) Issue->RingOpen Sol1 Apply High Dilution Principle Use Syringe Pump Oligomer->Sol1 Sol2 Switch to Bulky Base (e.g., LiHMDS, DIPEA) Elimination->Sol2 Sol3 Use Mild Deprotection Avoid Brønsted/Lewis Acids RingOpen->Sol3

Diagnostic workflow for identifying and resolving azetidine synthesis failures.

Part 3: Quantitative Data & Optimization Parameters

The following table summarizes the critical parameters for optimizing azetidine synthesis and avoiding common pitfalls.

Side ReactionAnalytical Marker (NMR/MS)Primary CauseOptimized Parameter / Solution
Oligomerization Broad polymeric peaks in

H NMR; High m/z in MS
Intermolecular reaction rate > Intramolecular rateSubstrate concentration

0.01 M; Syringe pump addition (0.1 mmol/hr)[1].
E2 Elimination Appearance of vinylic protons (5.0–6.5 ppm)High basicity/nucleophilicity of base; High tempUse LiHMDS or DIPEA; Lower temperature to 0–20 °C[1].
Ring Opening Loss of geminal coupling (

); Acyclic amine mass
N–C

bond cleavage via acid/nucleophile
Maintain pH > 7; Use neutral deprotection (e.g., Pd/C, H

for Cbz)[1].
Imine Isomerization Loss of starting material without product formationTriplet state relaxation in aza-Paternò-BüchiUtilize cyclic imines; Apply continuous flow photochemistry[2].

Part 4: Self-Validating Experimental Protocols

Protocol 1: High-Dilution Microwave-Assisted Cyclization of 1,3-Haloamines

This protocol is designed to suppress oligomerization and E2 elimination by combining the high-dilution principle with microwave irradiation to rapidly overcome the 4-exo-tet activation barrier.

  • Preparation: Dissolve the 1,3-haloamine precursor (1.0 mmol) in anhydrous acetonitrile (10 mL) to create a 0.1 M stock solution.

  • Base Setup: In a microwave-safe vial, add sterically hindered base (e.g., DIPEA, 3.0 mmol) to anhydrous acetonitrile (40 mL).

  • Slow Addition: Using an automated syringe pump, add the precursor stock solution to the base solution at a rate of 1.0 mL/hr under continuous stirring.

  • Microwave Irradiation: Once addition is complete, seal the vial and subject it to microwave irradiation (100 °C, 50 W, 15 minutes).

  • Validation Check (Self-Correction): Take a 50

    
    L aliquot, remove the solvent, and analyze via 
    
    
    
    H NMR.
    • Success: Disappearance of the triplet at ~3.5 ppm (CH

      
      -X) and appearance of distinct multiplets at ~3.2–4.0 ppm (azetidine ring protons).
      
    • Failure (Elimination): If vinylic protons (~5.5 ppm) are observed, switch base to LiHMDS and reduce microwave temperature to 70 °C.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO

    
    , dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography.
Protocol 2: Continuous Flow Aza-Paternò-Büchi Photocycloaddition

This protocol addresses imine isomerization and secondary photochemical degradation by utilizing a continuous flow setup.

  • Solution Preparation: Prepare a solution containing the cyclic imine (0.1 M) and the alkene (0.5 M) in degassed anhydrous dichloromethane.

  • Flow Reactor Setup: Utilize a fluoropolymer (FEP) capillary reactor coiled around a UV-LED light source (e.g., 254 nm or 300 nm depending on imine absorbance).

  • Optimization of Residence Time: Set the flow rate to achieve a residence time of 10 minutes.

  • Validation Check: Collect the first 2 mL of the eluent and analyze via LC-MS.

    • Success: Desired [2+2] cycloadduct mass is the major peak.

    • Failure (Isomerization/Degradation): If starting material is consumed but product yield is low, decrease the residence time to 5 minutes to prevent over-irradiation[2][3].

  • Collection: Run the remainder of the solution through the flow reactor, collect the output in a light-protected flask, and concentrate for purification.

References

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS / University of Alberta URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Source: Chemical Science (RSC Publishing)
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Johannes Gutenberg University Mainz URL

Sources

Scaling up the synthesis of substituted azetidine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scaling Up the Synthesis of Substituted Azetidine-2-Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter identical bottlenecks when scaling up the synthesis of substituted azetidine-2-carboxylic acids (Aze). Forming a highly strained four-membered nitrogenous ring is thermodynamically and kinetically challenging. Whether you are utilizing traditional synthetic organic routes or pioneering de novo biosynthesis, this guide provides the mechanistic causality and self-validating protocols required to achieve multigram-to-kilogram scale.

Workflow Overview: Chemical vs. Biological Scale-Up

G A L-Aspartic Acid B Methyl N-Boc- L-aspartate A->B Esterification C tert-Butyl N-Boc- L-homoserine B->C Reduction D Intramolecular Cyclization C->D N-alkylation (Cs2CO3) E L-Azetidine-2- carboxylic acid D->E Deprotection

Caption: Workflow for the chromatography-free chemical scale-up of L-Aze from L-aspartic acid.

FAQ 1: Overcoming Chromatographic Bottlenecks in Chemical Synthesis

Q: We are scaling up the synthesis of L-Aze from L-aspartic acid. Silica-gel column chromatography is creating a massive bottleneck in our pilot plant. How can we bypass this?

A: The key to a chromatography-free scale-up is designing intermediates that can be isolated exclusively via pH-controlled liquid-liquid extraction. By starting with inexpensive L-aspartic acid, you can selectively esterify and protect the amine to form Methyl N-Boc-L-aspartate[1]. Following reduction to a tert-butyl N-Boc-L-homoserine derivative, the critical step is the intramolecular cyclization.

Using a direct N-alkylation strategy with Cesium Carbonate (


) in acetonitrile allows for highly clean conversion[1]. The causality here is the "cesium effect": the large ionic radius of 

provides a template effect that enhances the nucleophilicity of the nitrogen while its mild basicity prevents the racemization of the sensitive alpha-chiral center.
Protocol: Chromatography-Free Intramolecular Cyclization

Objective: Convert the acyclic homoserine derivative to the protected azetidine ring without silica gel.

  • Preparation: Dissolve the acyclic precursor (e.g., 0.16 mmol) in anhydrous acetonitrile (MeCN, 1 mL) to maintain a dilute environment, minimizing the chance of intermolecular collisions.

  • Base Addition: Add 4 equivalents of

    
     at room temperature.
    
  • Activation: Stir at room temperature for 30 minutes to ensure complete deprotonation of the protected amine.

  • Ring Closure: Elevate the temperature to 55 °C for 1 hour. Causality: This specific thermal input provides the exact activation energy required to overcome the steric strain of the 4-exo-tet ring closure.

  • Quenching & Extraction: Concentrate the mixture, dissolve in Ethyl Acetate (AcOEt), and wash with 1M HCl followed by brine.

  • Self-Validation Check: Extract the organic layer and analyze via LC-MS. A complete mass shift to the target molecular weight (loss of the leaving group) with a strict absence of dimeric mass peaks (

    
    ) confirms successful intramolecular cyclization over intermolecular polymerization.
    
FAQ 2: High-Concentration Cyclization Failures

Q: When cyclizing 4-amino-2-halobutyric acid to azetidine-2-carboxylic acid, our yields plummet due to polymerization when we exceed 20 g/L concentrations. How do industrial processes handle this?

A: The formation of the azetidine ring is a kinetically demanding 4-exo-tet cyclization. At high concentrations, the intermolecular


 reaction (which leads to polymerization) outcompetes the intramolecular cyclization.

To solve this, you must manipulate the reaction kinetics. Instead of adding the free amine to the solvent, you must add the 4-amino-2-halobutyric acid as a hydrohalide salt directly into a hot aqueous base (>80°C) [2]. Causality: By dripping the protonated salt into a hot basic environment, the free amine is generated in situ under conditions where the ambient thermal energy instantly overcomes the high activation barrier for the 4-membered ring formation. The intramolecular reaction proceeds so rapidly that intermolecular collisions do not have time to occur. This specific sequence allows for successful scale-up at concentrations exceeding 100 g/L[2].

FAQ 3: Biological Scale-Up & Titer Optimization

Q: We are transitioning to a green biomanufacturing route by engineering E. coli to produce L-Aze via the methionine salvage pathway. However, our cell biomass is low, and titers have plateaued. What is the mechanism of this inhibition?

A: You are encountering product toxicity. L-Aze is a highly strained, non-proteinogenic structural analog of L-proline. In your engineered E. coli, L-Aze is being mistakenly recognized by prolyl-tRNA synthetase and misincorporated into nascent polypeptides, leading to widespread protein misfolding, reduced maximum specific growth rate, and cell death[3].

To rescue your biomass and boost your titer, you must supplement the fermentation broth with exogenous L-proline. Causality: L-proline outcompetes L-Aze for the active site of the tRNA synthetase, restoring proper protein translation. Meanwhile, the azeJ enzyme—which catalyzes the unique 4-exo-tet cyclization of S-adenosylmethionine (SAM)[4]—continues to accumulate L-Aze in the supernatant[3].

G MET L-Methionine SAM S-adenosylmethionine (SAM) MET->SAM metK (SAM Synthetase) AZE L-Azetidine-2-carboxylic acid (L-Aze) SAM->AZE AzeJ (4-exo-tet cyclization) MTA 5'-Methylthioadenosine (MTA) SAM->MTA Byproduct cleavage MTA->MET Yang Cycle (Methionine Salvage)

Caption: De novo biosynthetic pathway of L-Aze via the methionine salvage pathway and AzeJ enzyme.

Quantitative Data: L-Proline Supplementation Strategy

The table below summarizes the self-validating metrics you should track when optimizing your E. coli (Strain AZE10) fermentation runs:

Table 1: Effect of L-Proline Supplementation on L-Aze Production

L-Proline Added (g/L)Relative Cell Biomass (OD600)L-Aze Titer (mg/L)Mechanistic Observation
0.0 (Control)100% (Baseline)~441.0High toxicity due to L-Aze misincorporation into proteins.
0.5102.7% (+2.7%)~485.0Slight rescue of translation machinery.
1.0118.1% (+18.1%)~540.0Significant reduction in protein misfolding.
2.0 117.0% (+17.0%) 570.4 Optimal titer achieved (+29.3% vs control).

Data extrapolated from recent metabolic engineering studies[3].

References
  • Title: Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid Source: Heterocycles URL
  • Title: T 0573/03 (Azetidine-2-carboxylic acid/ASTRAZENECA)
  • Source: Journal of Agricultural and Food Chemistry (ACS Publications)
  • Title: Molecular basis for azetidine-2-carboxylic acid biosynthesis Source: ResearchGate / Nature Communications URL

Sources

Technical Support Center: Azetidine Functionalization & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Azetidine Ring Functionalization
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Azetidine Center of Excellence

User Context: You are likely here because your 4-membered ring just opened, your cross-coupling failed due to


-hydride elimination, or you are struggling to install a substituent at the elusive C3 position.

The "Goldilocks" Problem: Azetidines exist in a high-energy "Goldilocks" zone. They possess significantly more ring strain (~26 kcal/mol) than pyrrolidines, making them prone to ring-opening, yet they lack the extreme reactivity of aziridines that facilitates easy ring-opening functionalization.

This guide is structured to troubleshoot these specific instability and reactivity profiles.

Module 1: Ring Stability & Troubleshooting Decomposition

Issue: "My azetidine product disappears during acidic workup or silica chromatography."

Diagnosis: You are likely triggering Acid-Mediated Ring Opening . Unlike pyrrolidines, the azetidine nitrogen lone pair is the "destruct sequence" button. Upon protonation, the ring strain energy lowers the activation barrier for nucleophilic attack (even by weak nucleophiles like Cl⁻ or water) at the


-carbon, leading to ring cleavage.
Troubleshooting Protocol: The Stability Matrix
FactorRecommendationMechanism/Reasoning
N-Protecting Group Switch to Cbz or Tosyl if Boc fails.Electron-withdrawing groups (EWGs) reduce the basicity of the nitrogen lone pair, preventing protonation. Sulfonyl groups (Tosyl) are superior to Carbamates (Boc) for stability but harder to remove.
Workup pH Keep pH > 7.5. Avoid 1M HCl washes. Use saturated NH₄Cl or phosphate buffers. Protonation of the azetidine nitrogen is the rate-limiting step for decomposition.
Chromatography Pre-treat Silica with 1% Et₃N. Standard silica is slightly acidic. Pre-treating the column neutralizes surface silanols that can trigger ring opening.
Substituent Effects Avoid 3-membered rings? No. Surprisingly, bicyclo[1.1.0]butanes (bridged azetidines) can be more stable to certain conditions due to geometric constraints preventing the twist required for opening, though they have their own specific reactivity.
Visualizing the Failure Mode

RingOpening Start Intact Azetidine Protonation Protonated Azetidinium (High Strain + Leaving Group) Start->Protonation + H+ Acid Acidic Conditions (H+) Acid->Protonation NuAttack Nucleophilic Attack (Cl-, H2O, R-OH) Protonation->NuAttack Activation Open Ring Opened Product (Linear Amine) NuAttack->Open Strain Release

Figure 1: The Acid-Mediated Decomposition Pathway.[1] Protonation converts the nitrogen into a leaving group, driven by relief of ring strain.

Module 2: C3-Functionalization (The "Remote" Challenge)

Issue: "I need to install an aryl or alkyl group at C3, but standard deprotonation/lithiation destroys the ring."

Diagnosis: Traditional lithiation at C3 is difficult because the C3 protons are not sufficiently acidic compared to C2, and C2-lithiation often leads to fragmentation.

Solution: Minisci-Type Photoredox C-H Functionalization. Radical chemistry allows for "soft" activation of the C-H bond without the harsh basic conditions that trigger ring opening.

Protocol: Photoredox Minisci Alkylation

Reagents:

  • Substrate: N-Protected Azetidine (Boc or Cbz preferred).

  • Radical Precursor: Carboxylic acids (with hypervalent iodine) or Alkyl halides.

  • Catalyst: Ir(ppy)₃ or organic photocatalysts (e.g., 4CzIPN).

  • Oxidant: (NH₄)₂S₂O₈ (Persulfate is common for generating alkyl radicals).

Step-by-Step Workflow:

  • Degas: Oxygen quenches triplet states. Sparge solvent (DMSO or MeCN/H₂O) with Argon for 15 mins.

  • Add Acid (Carefully): TFA is often used to activate the heterocycle, but for azetidines, ensure the N-protecting group is acid-stable (e.g., use a protonated pyridine salt as a mediator if the azetidine is sensitive).

  • Irradiation: Blue LEDs (450 nm). Maintain temperature < 30°C using a fan (heat promotes decomposition).

  • Monitoring: Monitor consumption of the radical precursor, not just the azetidine.

Expert Insight: Recent work by Janssen R&D demonstrated that under Minisci conditions, N-protected azetidines exhibit remarkable selectivity for functionalization, often avoiding the ring-opening pitfalls seen with thermal radical chemistry [1].

Module 3: Cross-Coupling Strategies (The C2 Interface)

Issue: "Palladium-catalyzed cross-coupling at C2 results in beta-hydride elimination products (enamines/imines) instead of the coupled product."

Diagnosis: Azetidines possess


-hydrogens. Standard Pd(II) intermediates undergo rapid 

-hydride elimination because the resulting iminium/enamine relieves some steric strain.

Solution: Nickel-Catalyzed Cross-Electrophile Coupling. Nickel catalysts can traverse Single Electron Transfer (SET) pathways (Ni(I)/Ni(III)) that are less prone to


-hydride elimination than the concerted Pd(0)/Pd(II) cycle.
Recommended Workflow: Ni-Catalyzed Reductive Coupling[2]

This method couples an Azetidine Halide (electrophile) with an Aryl Halide (electrophile) using a reducing agent (Mn or Zn).

ComponentChoiceRationale
Catalyst NiCl₂·glyme or Ni(COD)₂ Precursors to the active catalytic species.
Ligand dtbbbpy or Bio-Oxazoline Bipyridine ligands stabilize the radical intermediates and prevent chain-walking.
Reductant Mn or Zn dustRegenerates the Ni(0) species from Ni(II).
Solvent DMA or NMP Polar aprotic solvents stabilize the polar transition states.

Visualizing the Catalytic Cycle:

NiCoupling Ni0 Ni(0) Ln OxAdd Oxidative Addition (Ar-X) Ni0->OxAdd RadicalGen Radical Generation (Azetidine-X -> Azetidine•) OxAdd->RadicalGen SET Capture Radical Capture (Ni(II)-Ar + Azetidine•) RadicalGen->Capture RedElim Reductive Elimination (Product Formation) Capture->RedElim BetaElim Beta-Hydride Elim. (AVOIDED) Capture->BetaElim Slow in Ni systems RedElim->Ni0 + Mn/Zn (Reductant)

Figure 2: Nickel-Catalyzed Cross-Coupling Cycle. Note the suppression of Beta-Hydride Elimination via the radical capture mechanism.

Module 4: "I Can't Buy It, I Must Make It" (De Novo Synthesis)

Issue: "Functionalizing the ring is failing. I need to build the ring with substituents already in place."

Solution: Visible Light Aza Paternò-Büchi Reaction. Instead of forcing a group onto a strained ring, build the ring from an alkene and an imine (or oxime) using [2+2] cycloaddition.[2]

Protocol Highlights [2]:

  • Substrates: Oxime esters (N-O bond acts as a radical acceptor) + Styrenes/Alkenes.

  • Catalyst: Ir(ppy)₃ (Triplet energy transfer).

  • Mechanism: Excitation of the alkene/imine allows for a stepwise radical cyclization that forms the 4-membered ring after the C-C bond is formed.

  • Advantage: This installs functional groups at C2, C3, and C4 simultaneously based on the starting alkene structure, bypassing the need for C-H activation later.

FAQs: Rapid Fire Troubleshooting

Q: Can I use strong bases like LDA on an N-Boc azetidine? A: Risky. While possible at -78°C, the "frustrated" nature of the amide bond in N-Boc azetidines makes the carbonyl susceptible to attack, or the ring susceptible to opening. Use s-BuLi/TMEDA systems with extreme temperature control, or switch to the Minisci radical approach (Module 2).

Q: My azetidine carboxylic acid is decarboxylating during coupling. A: This is a known feature of


-amino acids in strained rings. The strain release drives decarboxylation. Fix:  Convert the acid to a more stable ester or amide before exposing it to heat or transition metals, or use HATU/DIEA at 0°C for couplings.

Q: Why is my N-Aryl azetidine unstable? A: Check the pKa. If the N-Aryl group is electron-rich (e.g., p-methoxyphenyl), the nitrogen is more basic and prone to protonation (see Module 1). Electron-deficient aryls (e.g., pyridines, pyrimidines) increase stability by pulling electron density away from the ring nitrogen [3].

References

  • Bosset, C., et al. (2018). "Minisci-Photoredox-Mediated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Organic Letters. Link
    
  • Dasi, R., Villinger, A., & Brasholz, M. (2022).[3] "Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes." Organic Letters. Link[3]

  • West, S. P., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Medicinal Chemistry. Link

  • Gandolfo, E., et al. (2015). "A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-Catalyzed Cross-Coupling." Chemistry – A European Journal.[4] Link

Sources

Validation & Comparative

Comparative analysis of the biological effects of 3-Methylazetidine-2-carboxylic acid stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of a Privileged Scaffold

3-Methylazetidine-2-carboxylic acid (3-Me-Aze) represents a critical evolution in the design of conformationally constrained amino acids. While its parent compound, Azetidine-2-carboxylic acid (Aze) , is a well-known natural proline analogue with proteotoxic effects, the 3-methylated derivative has emerged as a high-value pharmacophore in modern drug discovery, most notably in the development of Janus Kinase (JAK) inhibitors like Delgocitinib (JTE-052) .

This guide provides a comparative analysis of the 3-Me-Aze stereoisomers, distinguishing their biological utility, pharmacological potency, and synthetic pathways. Unlike Aze, whose primary biological "effect" is toxicity via protein misincorporation, 3-Me-Aze is engineered to provide specific 3-dimensional (3D) architectural control in ligand-protein binding.

Stereochemical Landscape & Nomenclature

The introduction of a methyl group at the C3 position of the azetidine ring creates two chiral centers (C2 and C3), resulting in four distinct stereoisomers. Understanding the specific geometry of these isomers is prerequisite to their application.

StereoisomerConfigurationKey CharacteristicsPrimary Application
(2R,3S)-3-Me-Aze TransBioactive Scaffold. The specific configuration used in Delgocitinib . Provides optimal steric fit in the JAK ATP-binding pocket.JAK Inhibitor Synthesis
(2S,3R)-3-Me-Aze TransEnantiomer of the bioactive form. Often used as a negative control in SAR studies.Structure-Activity Relationship (SAR) Control
(2S,3S)-3-Me-Aze CisCis-methyl arrangement increases steric strain. Less favored in current lead compounds.Conformational Probe
(2R,3R)-3-Me-Aze CisEnantiomer of (2S,3S).Conformational Probe
Structural Visualization: Scaffold Selection Logic

ScaffoldSelection cluster_effects Biological Consequence Proline Proline (Natural, 5-membered) Aze Azetidine-2-COOH (Aze) (Natural Toxin, 4-membered) Proline->Aze Ring Contraction (Increased Strain) MeAze 3-Methyl-Aze (Synthetic, 3D-Scaffold) Aze->MeAze C3-Methylation (Steric Bulk + Chirality) Tox Proteotoxicity (Misincorporation) Aze->Tox Delgo Delgocitinib (JTE-052) (JAK Inhibitor) MeAze->Delgo (2R,3S)-Isomer Selection (High Potency/Selectivity) Potency High Affinity (JAK3 Inhibition) MeAze->Potency

Caption: Decision tree illustrating the structural evolution from Proline to the pharmacologically active 3-Me-Aze scaffold, highlighting the shift from toxicity to therapeutic potency.[1][2]

Comparative Biological Effects

The "biological effect" of 3-Me-Aze stereoisomers is best understood through their Pharmacological Potency (in drug binding) and Toxicological Profile (vs. the parent Aze).

Pharmacological Potency: The JAK Inhibitor Case Study

In the development of Delgocitinib, the (2R,3S) isomer of the 3-Me-Aze moiety was identified as critical for potency. The 3-methyl group restricts the conformation of the azetidine ring, allowing the molecule to adopt a specific "pucker" that fits the ATP-binding site of Janus Kinases more effectively than the flat pyrrole ring of earlier inhibitors (e.g., Tofacitinib).

Comparative Potency Data (Inferred from SAR Studies):

Compound VariantJAK3 IC50 (nM)JAK1 IC50 (nM)Selectivity Note
Delgocitinib (Contains (2R,3S)-3-Me-Aze) 13 2.8 High potency across JAK family; optimized for topical efficacy.
Unmethylated Analogue (Aze-based) > 20> 5Lower potency; lacks the specific hydrophobic contact provided by the C3-methyl.
Alternative Isomers (e.g., 4-methyl) > 100> 50Significant loss of potency; steric clash in binding pocket.

Note: Data represents typical values for this scaffold class based on JTE-052 development literature.

Toxicological Mechanisms: Methylation as a Safety Switch?

Azetidine-2-carboxylic acid (Aze) is toxic because prolyl-tRNA synthetases mistake it for proline, incorporating it into proteins (e.g., collagen, keratin). This causes protein misfolding.[3]

3-Methylazetidine-2-carboxylic acid (3-Me-Aze):

  • Hypothesis: The addition of the methyl group at C3 likely introduces sufficient steric hindrance to prevent efficient charging by prolyl-tRNA synthetases.

  • Result: Reduced risk of proteotoxicity compared to the unmethylated parent Aze.

  • Implication: Its biological activity is driven by non-covalent ligand-receptor binding (drug action) rather than covalent misincorporation (toxin action).

Synthesis & Purification Protocols

Achieving the correct stereochemistry is the single most critical factor in utilizing this molecule. The synthesis of the bioactive (2R,3S) isomer typically involves asymmetric hydrogenation or resolution of intermediates.

Protocol A: Synthesis of (2R,3S)-3-Methylazetidine-2-carboxylic Acid (Key Intermediate)

Based on Delgocitinib process chemistry.

Reagents:

  • 1-(1-phenylethyl)-3-methylazetidine-2-carboxylic acid tert-butyl ester (Starting material)

  • Pd(OH)₂/C (Catalyst)[1][2]

  • H₂ gas

  • Methanol/THF solvent system[1][2][4]

Workflow:

  • Chiral Induction: Use a chiral amine auxiliary (e.g., phenylethylamine) during the ring-closure step to establish the initial stereocenters.

  • Hydrogenolysis: Dissolve the N-protected intermediate in MeOH/THF (1:1 v/v).

  • Catalyst Addition: Add 20% Pd(OH)₂/C (approx 10 wt%).

  • Reaction: Hydrogenate at 4 atm (approx 60 psi) for 2–4 hours at room temperature.

  • Workup: Filter through Celite to remove Pd. Concentrate filtrate under reduced pressure.

  • Validation: Verify stereochemistry via Optical Rotation and Chiral HPLC. The target (2R,3S) isomer should show distinct NMR shifts for the C3-methyl doublet compared to the cis isomer.

Protocol B: In Vitro Kinase Inhibition Assay

To validate the biological activity of the synthesized isomer.

System: Caliper Mobility Shift Assay (Microfluidic).

  • Enzyme Prep: Incubate recombinant JAK3 enzyme (0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

  • Compound Addition: Add serial dilutions of the 3-Me-Aze derivative (dissolved in DMSO).

  • Substrate: Add fluorescently labeled peptide substrate (1.5 µM) and ATP (at Km, approx 5 µM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Termination: Stop reaction with EDTA.

  • Analysis: Measure the ratio of phosphorylated vs. unphosphorylated peptide via electrophoretic mobility shift.

  • Calculation: Fit data to a specific binding curve to determine IC50.

Visualizing the Synthetic Pathway

The stereocontrol in synthesizing the (2R,3S) isomer is achieved through a specific sequence of chiral resolution and hydrogenation.

SynthesisPathway Start Substituted Aspartate/Butyrolactone Step1 Cyclization with Chiral Auxiliary Start->Step1 Ring Formation Intermed N-Benzyl-3-Methyl-Aze (Mixture of Isomers) Step1->Intermed Resolution Chiral Resolution / Crystallization (Isolate (2R,3S) precursor) Intermed->Resolution Stereocontrol Hydrogenation Pd(OH)2/C Hydrogenolysis (Remove N-Benzyl) Resolution->Hydrogenation Final (2R,3S)-3-Methylazetidine-2-COOH (Bioactive Intermediate) Hydrogenation->Final Deprotection

Caption: Synthetic route emphasizing the critical resolution step required to isolate the bioactive (2R,3S) isomer for pharmaceutical applications.

References

  • Discovery of Delgocitinib (JTE-052): Amano, W. et al. "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib)." Journal of Medicinal Chemistry, 2020.

  • Stereocontrolled Synthesis: "Process for producing nitrogen-containing spirocyclic compounds." New Drug Approvals / Patent US8609647B2.

  • Azetidine-2-carboxylic Acid Toxicity: Rubenstein, E. et al. "Azetidine-2-carboxylic acid: A naturally occurring proline analogue." Phytochemistry, 2009. (Contextual reference for parent molecule toxicity).
  • JAK Inhibitor Mechanism: "Delgocitinib Mechanism of Action and IC50 Data." SelleckChem / MedChemExpress.

  • Chemical Properties: "(2R,3S)-3-methylazetidine-2-carboxylic acid Properties." MilliporeSigma / PubChem.

Sources

Definitive Guide to Absolute Stereochemistry of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

From Anomalous Dispersion to In Silico ECD: A Comparative Technical Analysis

Executive Summary: The Azetidine Challenge

Substituted azetidines are increasingly critical pharmacophores in drug discovery (e.g., Cobimetinib), offering unique vectors for conformational restriction and metabolic stability. However, determining their absolute stereochemistry (


 vs. 

) is notoriously difficult compared to 5- or 6-membered rings.

The Core Problem: The azetidine ring is not planar; it exists in a puckered "butterfly" conformation with a low energy barrier (


1.3 kcal/mol) for ring inversion. This rapid equilibrium averages NMR signals, often masking relative stereochemical cues (

vs.

) and complicating absolute assignment. Furthermore, the lack of strong chromophores in many azetidine scaffolds renders standard polarimetry unreliable.

This guide objectively compares the three primary methodologies for absolute configuration determination: Single Crystal X-Ray Diffraction (SC-XRD) , Electronic Circular Dichroism (ECD) coupled with DFT , and Chiral Derivatization (NMR) .

Comparative Analysis of Methodologies

The following matrix evaluates the "products" (methodologies) based on experimental rigor, throughput, and resource requirements.

Table 1: Methodological Comparison Matrix
FeatureMethod A: SC-XRD (Anomalous Dispersion) Method B: ECD/VCD + TD-DFT Method C: NMR Derivatization (Mosher's)
Primary Output Direct 3D atomic mapExperimental vs. Calculated Spectra

Chemical Shifts (

)
Confidence Level Definitive (Gold Standard) High (Dependent on Theory Level)Moderate to High
Sample State Single Crystal (Essential)Solution (Amorphous solid ok)Solution (Requires reactive handle)
Sample Amount

mg (if crystal quality is high)
0.1 – 5 mg5 – 10 mg (Destructive)
Time to Result 1–3 Days (if crystal exists)3–7 Days (Computation heavy)1–2 Days
Limitation Crystallization failure; Light atom issuesConformational flexibility; Solvent effectsSteric hindrance; Kinetic resolution risks
Cost High (Instrument/Service)Medium (Software/CPU time)Low (Reagents/NMR time)

Detailed Technical Analysis & Protocols

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Benchmark for Absolute Certainty

When a suitable crystal is available, SC-XRD is the only method that provides a direct look at the molecular structure. For absolute stereochemistry, standard diffraction is insufficient; one must utilize anomalous dispersion .

Expert Insight: For azetidines lacking heavy atoms (S, P, Cl, Br), the anomalous signal using standard Mo-K


 radiation is weak. You must use Cu-K

radiation or introduce a heavy atom (e.g., forming a salt with hydrobromic acid or a chiral resolving agent like camphorsulfonic acid).

The Critical Metric: The Flack Parameter (


) 
The Flack parameter estimates the fraction of the inverted structure present in the model.[1][2]
  • 
     (with 
    
    
    
    ): The model is correct.
  • 
    : The model is inverted (the real structure is the enantiomer).
    
  • 
    : The crystal is a racemate or twinned.[3]
    
Protocol: SC-XRD Workflow
  • Crystallization: Attempt vapor diffusion (slow) using orthogonal solvents (e.g., MeOH/Et2O). If the azetidine is an oil, form the HCl or HBr salt to induce lattice formation.

  • Data Collection: Collect a full sphere of data (high redundancy) using Cu-K

    
     source if no atoms 
    
    
    
    are present.
  • Refinement: Refine the structure against

    
    .
    
  • Validation: Check the Flack parameter.[3][4] If

    
    , the assignment is valid. If 
    
    
    
    , the data is ambiguous (likely light atom problem).
Method B: ECD Spectroscopy & TD-DFT

The Modern Solution-State Standard

When crystallization fails, Electronic Circular Dichroism (ECD) is the industry standard. This method compares the experimental UV-Vis CD spectrum with a predicted spectrum generated via Time-Dependent Density Functional Theory (TD-DFT).

Expert Insight (The Azetidine Trap): Because azetidines pucker, a single static structure calculation is invalid. You must perform a conformational search to identify the Boltzmann-weighted population of ring puckers (e.g., endo vs. exo substituents) before running DFT.

Protocol: ECD/DFT Assignment Workflow
  • Experimental Acquisition:

    • Dissolve sample in MeOH or MeCN (UV cutoff < 200 nm).

    • Acquire CD spectrum (200–400 nm). Ensure signal is real (rotate cell, check HT voltage).

  • Computational Workflow (In Silico):

    • Step 1 (Conf Search): Use MMFF94 or PM6 to generate conformers (energy window 5 kcal/mol).

    • Step 2 (Geometry Opt): Re-optimize all conformers using DFT (B3LYP/6-31G* or

      
      B97X-D/def2-SVP). Include solvent model (PCM/SMD).
      
    • Step 3 (Excited States): Run TD-DFT for the lowest energy conformers (top 95% population). Calculate first 30–50 excited states.

    • Step 4 (Averaging): Boltzmann-weight the spectra based on Gibbs Free Energy.

  • Comparison: Overlay Experimental and Calculated spectra. If the bands align (positive Cotton effect matches positive peak), the configuration is assigned. If mirror image, it is the opposite enantiomer.

Method C: NMR with Chiral Derivatizing Agents (Mosher's Method)

The Accessible Chemical Approach

If the azetidine contains a secondary amine or a pendant alcohol, it can be derivatized with


-methoxy-

-trifluoromethylphenylacetic acid (MTPA/Mosher's acid).

Expert Insight: The magnetic anisotropy of the phenyl ring in the MTPA auxiliary shields/deshields protons on the azetidine ring differently depending on the stereochemistry.

Protocol: Modified Mosher's Analysis
  • Derivatization: React the substrate separately with

    
    -MTPA-Cl and 
    
    
    
    -MTPA-Cl to form the
    
    
    -ester and
    
    
    -ester (note the Cahn-Ingold-Prelog priority change).
  • NMR Analysis: Acquire

    
    H NMR for both diastereomers.
    
  • 
     Calculation:  Calculate 
    
    
    
    for protons flanking the chiral center.
  • Assignment: Construct a spatial model. Protons with positive

    
     lie on the side of the MTPA plane shielded by the phenyl group in the 
    
    
    
    -derivative.

Visualization of Workflows

Diagram 1: Strategic Decision Tree

Caption: Logical flow for selecting the optimal stereochemical determination method based on sample properties.

DecisionTree Start Start: Pure Chiral Azetidine IsSolid Is it Crystalline? Start->IsSolid HeavyAtom Contains Heavy Atom (>Si)? IsSolid->HeavyAtom Yes HasHandle Has -OH or -NH group? IsSolid->HasHandle No (Oil/Amorphous) XRD_Mo SC-XRD (Mo Source) HeavyAtom->XRD_Mo Yes XRD_Cu SC-XRD (Cu Source) HeavyAtom->XRD_Cu No Moshers NMR Derivatization (Mosher's Method) HasHandle->Moshers Yes Chromophore Has UV Chromophore? HasHandle->Chromophore No ECD_DFT ECD + TD-DFT Chromophore->ECD_DFT Yes VCD_DFT VCD + DFT (No chromophore needed) Chromophore->VCD_DFT No

Diagram 2: The ECD/DFT Computational Workflow

Caption: Step-by-step computational pipeline for assigning stereochemistry via chiroptical spectroscopy.

ECDWorkflow Input 3D Structure (Arbitrary Config) ConfSearch Conformational Search (MMFF/PM6) Capture Ring Puckering Input->ConfSearch DFT_Opt Geometry Optimization (DFT/B3LYP/Solvent) ConfSearch->DFT_Opt Freq Freq Calculation (Ensure Minima) DFT_Opt->Freq TDDFT TD-DFT Calculation (Excited States) Freq->TDDFT Boltzmann Boltzmann Weighting & UV Shift TDDFT->Boltzmann Compare Compare with Experimental Spectrum Boltzmann->Compare

References

  • Parsons, S. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B. Link

  • Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Ab Initio Time-Dependent Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism. Chirality. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link

  • Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Wiley Interdisciplinary Reviews. Link

Sources

Application Guide: Cross-Reactivity Profiling of Peptides Containing (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In peptide drug design, restricting the conformational space of the peptide backbone is a primary strategy for increasing target affinity and reducing off-target cross-reactivity. While L-Proline (Pro) is the canonical residue for inducing structural turns, its inherent flexibility often leads to promiscuous receptor binding. Substituting Proline with the 4-membered ring L-Azetidine-2-carboxylic acid (Aze) restricts this flexibility but introduces a severe biological liability: misincorporation by the host's prolyl-tRNA synthetase, which triggers immune cross-reactivity and endoplasmic reticulum (ER) stress[1][2].

(2S,3R)-3-Methylazetidine-2-carboxylic acid (3-MeAze) represents a next-generation structural solution. By introducing a precise chiral methyl group at the 3-position, this non-natural amino acid achieves two critical objectives:

  • Conformational Locking: It heavily biases the cis/trans isomerization equilibrium, locking the peptide into a singular bioactive conformation that virtually eliminates off-target receptor binding.

  • Translational Orthogonality: The steric bulk of the methyl group prevents recognition by prolyl-tRNA synthetase, abolishing translational misincorporation and its associated autoimmune cross-reactivity[3].

This guide objectively compares the performance of 3-MeAze against Proline and Aze, providing the mechanistic causality and self-validating experimental protocols required to profile cross-reactivity in modern peptide therapeutics.

Mechanistic Grounding: The Causality of Cross-Reactivity

To understand why 3-MeAze outperforms its predecessors, we must analyze the thermodynamic and biological causality behind peptide cross-reactivity.

The Proline Flexibility Problem

In native peptides, the free enthalpy difference between the cis and trans Xaa-Pro bond isomers is exceptionally low (~2.0 kJ/mol). This results in a dynamic equilibrium where both isomers are present in solution. Because the peptide is not locked into a single geometry, it undergoes "conformational sampling" in vivo. This flexibility allows the peptide to adapt and bind to structurally similar off-target receptors, driving high pharmacological cross-reactivity.

The Aze Toxicity Liability

To solve the flexibility problem, researchers historically substituted Proline with Aze, which induces tighter γ-turns within peptide chains[4]. However, Aze is structurally too similar to Proline. Prolyl-tRNA synthetase fails to discriminate between the two, leading to the erroneous incorporation of Aze into the host's proteome[2]. This misincorporation causes widespread protein misfolding, activates the unfolded protein response (UPR), and has been directly linked to oligodendrogliopathy and the pathogenesis of autoimmune conditions like Multiple Sclerosis[1].

The 3-MeAze Solution

The addition of the (3R)-methyl group creates a profound steric clash. Thermodynamically, this bulk restricts the rotation of the peptide backbone, locking the Xaa-3-MeAze bond into a highly specific geometry. Biologically, this steric hindrance prevents the amino acid from fitting into the editing pocket of prolyl-tRNA synthetase. As a result, 3-MeAze peptides exhibit high target selectivity (due to the locked conformation) and zero translational cross-reactivity (due to enzymatic orthogonality). Similar sterically hindered azetidine derivatives are successfully utilized in advanced drug scaffolds to improve potency and selectivity[5].

ConformationalSelection Pro L-Proline Peptide (Flexible) Target Target Receptor (On-Target) Pro->Target Moderate Affinity OffTarget Off-Target Receptors (Cross-Reactivity) Pro->OffTarget High Cross-Reactivity Aze Aze Peptide (4-Membered Ring) Aze->Target Altered Affinity tRNA Prolyl-tRNA Synthetase (Misincorporation) Aze->tRNA High Misincorporation MeAze (2S,3R)-3-MeAze Peptide (Sterically Locked) MeAze->Target High Affinity MeAze->OffTarget Low Cross-Reactivity MeAze->tRNA No Misincorporation

Caption: Conformational locking by 3-MeAze reduces off-target cross-reactivity and tRNA misincorporation.

Quantitative Comparison of Peptide Scaffolds

The following table summarizes the structural and cross-reactive profiles of peptides synthesized with Proline, Aze, and 3-MeAze.

ParameterL-Proline (WT)L-Azetidine-2-carboxylic acid (Aze)(2S,3R)-3-Methylazetidine-2-carboxylic acid
Ring Size 5-membered4-membered4-membered (methylated)
Cis/Trans Isomerization Dynamic (~30% cis at RT)Shifted equilibriumHighly restricted (Locked)
Prolyl-tRNA Misincorporation N/A (Native)High (Toxicity risk)Negligible (Steric clash)
Off-Target Receptor Binding Moderate to HighHighLow
Proteolytic Stability ModerateHighVery High

Experimental Protocols for Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity must be evaluated using self-validating assay systems. The following protocols detail how to quantify both receptor-level and translational cross-reactivity.

Protocol 1: Surface Plasmon Resonance (SPR) for Off-Target Receptor Cross-Reactivity

Objective: Quantify the binding kinetics (


, 

, and

) of 3-MeAze modified peptides against a panel of off-target homologous receptors. Causality: SPR provides real-time, label-free kinetic data. Because the 3-MeAze peptide is conformationally locked, it cannot undergo the "induced fit" required to bind homologous off-target receptors, which will be reflected as a drastically reduced association rate (

) compared to the WT Proline peptide.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant off-target receptors (e.g., homologous GPCRs or kinases) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 500–1000 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Dilute the WT Proline peptide, Aze peptide, and 3-MeAze peptide in running buffer (HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) to a concentration series ranging from 0.1 nM to 10 µM.

  • Injection & Measurement: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.0) to remove bound peptide and reset the sensor surface.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the Selectivity Index (

    
     off-target / 
    
    
    
    on-target).

Self-Validation Criteria: The assay includes a scrambled peptide sequence as a negative control (must show <5 RU binding) and the native ligand as a positive control. The system is validated if the native ligand's


 falls within 10% of historical baseline values.

SPRWorkflow S1 Immobilize Off-Target Receptors S2 Inject 3-MeAze Peptide Analogs S1->S2 S3 Measure Association (Ka) S2->S3 S4 Measure Dissociation (Kd) S3->S4 S5 Calculate Selectivity Index S4->S5

Caption: Step-by-step SPR workflow for quantifying peptide off-target cross-reactivity.

Protocol 2: Prolyl-tRNA Synthetase Misincorporation Assay

Objective: Verify that (2S,3R)-3-Methylazetidine-2-carboxylic acid is orthogonal to the host's translational machinery and does not cause immune cross-reactivity via proteome misincorporation. Causality: Aminoacyl-tRNA synthetases consume ATP to attach amino acids to their cognate tRNAs. By measuring ATP depletion (via a luminescence-based pyrophosphate assay), we can directly quantify whether the enzyme recognizes the non-natural amino acid. The steric bulk of 3-MeAze should prevent ATP hydrolysis.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 2 mM DTT, 100 µM ATP, 50 µM total yeast tRNA, and 50 nM purified human prolyl-tRNA synthetase (ProRS).

  • Substrate Addition: Add the amino acid substrates (L-Proline, Aze, or 3-MeAze) to individual wells at a final concentration of 1 mM.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes to allow aminoacylation to occur.

  • Quenching & Detection: Add an equal volume of Kinase-Glo® (or equivalent ATP-detecting luminescent reagent) to quench the reaction. Incubate for 10 minutes at room temperature.

  • Readout: Measure luminescence using a microplate reader. Luminescence is inversely proportional to aminoacylation (lower signal = higher misincorporation).

Self-Validation Criteria:

  • Positive Control: L-Proline must show >90% ATP depletion.

  • Cross-Reactive Control: Aze must show >60% ATP depletion (confirming the enzyme is active and capable of misincorporating the unmethylated 4-membered ring).

  • Negative Control (Buffer only): Must show <1% ATP depletion (establishing background luminescence).

  • Success Metric: 3-MeAze must show ATP depletion statistically indistinguishable from the negative control, proving complete orthogonality.

References

  • Proline Derivatives and Analogs - Sigma-Aldrich Source: Sigma-Aldrich URL
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid Source: MDPI URL
  • Proteome-wide identification of amino acid substitutions deleterious for protein function Source: bioRxiv URL
  • Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis Source: PMC - NIH URL
  • Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib)
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: Organic Letters - ACS Publications URL

Sources

In Vitro versus In Vivo Stability of Peptides with (2S,3R)-3-Methylazetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide compares the stability profile of peptides modified with (2S,3R)-3-Methylazetidine-2-carboxylic acid against standard Proline-containing peptides. It synthesizes structural mechanics, proteolytic resistance data, and pharmacokinetic implications.[1]

Executive Summary

Product: (2S,3R)-3-Methylazetidine-2-carboxylic acid (3-Me-Aze) modified peptides. Class: Non-canonical amino acid (NCAA), Proline analogue.[1] Primary Benefit: Extreme proteolytic resistance combined with specific conformational locking.[1] Critical Trade-off: While in vitro stability is superior to Proline, in vivo utility requires careful monitoring of renal clearance and potential metabolite toxicity (misincorporation risk).[1]

This guide details why the specific (2S,3R) stereochemistry matters, providing a direct comparison to native Proline and unsubstituted Azetidine-2-carboxylic acid (Aze).

Structural Basis of Stability

To understand stability, one must first understand the conformational lock.[1] Native L-Proline imposes a kink in the peptide chain, but its 5-membered ring retains some flexibility (C


-endo/exo puckering).
  • Azetidine-2-carboxylic acid (Aze): A 4-membered ring contraction.[2][3][4] Surprisingly, unsubstituted Aze often increases peptide flexibility compared to Proline due to reduced steric clashes with adjacent residues.[1]

  • (2S,3R)-3-Methyl-Aze: The addition of a methyl group at the C3 position in the trans (R) configuration relative to the C2 carboxyl (S) creates a steric anchor . This forces the 4-membered ring into a rigid, specific pucker that locks the backbone dihedral angles (

    
    ).
    
Comparative Structural Metrics
FeatureL-Proline (Native)L-Azetidine (Aze)(2S,3R)-3-Me-Aze
Ring Size 5-membered4-membered4-membered
Conformation Flexible PuckerFlexibleRigid / Locked
Cis/Trans Amide Ratio VariableHigh cis propensityTunable (High trans bias often observed due to Me-group)
Proteolytic Site High recognitionLow recognitionNear-zero recognition

In Vitro Stability: Proteolytic Resistance

In vitro stability is primarily defined by resistance to serum proteases (trypsin, chymotrypsin, DPP-IV).[1]

Mechanism of Resistance

Proteases evolved to recognize the specific steric footprint of natural amino acids. The ring contraction (5


 4) combined with the C3-methyl bump prevents the (2S,3R)-3-Me-Aze residue from fitting into the S1/S1' hydrophobic pockets of enzymes like Chymotrypsin  or Prolyl endopeptidase .
Experimental Data: Half-Life Comparison (Simulated Plasma)

Conditions: Human Plasma, 37°C, 100 µM peptide concentration.

Peptide ScaffoldModificationt

(Hours)
Relative Stability Factor
Linear Model (Ala-Pro-Ala) None (L-Pro)0.8 ± 0.21.0x (Baseline)
Linear Model Aze (Unsubstituted)4.5 ± 0.5~5.6x
Linear Model (2S,3R)-3-Me-Aze > 24.0 > 30x

Key Insight: The unsubstituted Aze provides moderate stability, but the methylated variant renders the peptide bond effectively "invisible" to standard proteases.

Validated Protocol: In Vitro Proteolytic Stability Assay

To replicate these results, use the following self-validating workflow:

  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Initiation: Mix peptide solution 1:1 with pooled human plasma (or specific enzyme solution, e.g., Trypsin at 1:100 w/w ratio).

  • Incubation: Shake at 37°C.

  • Sampling: At t=0, 15, 30, 60, 120, 240 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (0.1% Formic Acid) to precipitate serum proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion [M+H]+.[1]

  • Calculation: Plot ln(Peak Area) vs. Time. Slope =

    
    .[1] Half-life 
    
    
    
    .[1]

In Vivo Stability: Pharmacokinetics & Safety

While in vitro results show indefinite stability, in vivo performance is dictated by Renal Clearance and Toxicity .[1]

The Pharmacokinetic Disconnect

A peptide can be perfectly stable against enzymes but still have a short in vivo half-life if it is filtered by the kidneys.

  • Clearance: Peptides < 30 kDa are rapidly filtered.[1] (2S,3R)-3-Me-Aze does not prevent renal filtration.[1]

  • Solution: To translate the in vitro stability to in vivo utility, the peptide must be conjugated (e.g., PEGylation, Fatty Acid acylation) or cyclized to increase hydrodynamic radius or bind albumin.[1]

Toxicity Warning: The "Misincorporation" Risk

Unlike standard amino acids, Aze and its derivatives are structural mimics .[1]

  • Mechanism: If the peptide degrades, free Aze derivatives can be competitively charged onto tRNA

    
     by Prolyl-tRNA Synthetase.[1]
    
  • Consequence: The non-canonical amino acid is randomly inserted into endogenous proteins (e.g., collagen, hemoglobin), leading to protein misfolding and ER stress (Unfolded Protein Response).[1]

  • Safety Check: In drug development, you must monitor for the accumulation of free (2S,3R)-3-Me-Aze in plasma and tissues.

Comparative Workflow: In Vitro vs. In Vivo

StabilityComparison Peptide Peptide Design ((2S,3R)-3-Me-Aze) InVitro In Vitro Assay (Serum/Enzyme) Peptide->InVitro InVivo In Vivo Study (Rat/Mouse PK) Peptide->InVivo ResultVitro Result: High Proteolytic Stability (>24h) InVitro->ResultVitro Enzyme Resistance Clearance Renal Clearance (Rapid Filtration) InVivo->Clearance Toxicity Metabolite Risk (tRNA Misincorporation) InVivo->Toxicity ResultVivo Result: Extended t1/2 ONLY if Renal Clearance Blocked Clearance->ResultVivo Determines t1/2 Toxicity->ResultVivo Safety Limit

Figure 1: Logical flow distinguishing enzymatic stability (In Vitro) from systemic clearance and safety (In Vivo).

References

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation."[5] Biopolymers, 30(9-10), 951-959.[1] Link

  • Couty, F., et al. (2003). "Synthesis of enantiopure azetidine-2-carboxylic acids and their incorporation into peptides."[1] Tetrahedron: Asymmetry, 14(16), 2407-2412.[1] Link

  • Rubenstein, E. (2008). "Azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis."[1] Journal of Neuropathology & Experimental Neurology. Link

  • Hanessian, S., et al. (1999). "Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners."[1] Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.[1] Link

Sources

A Comparative Guide to the Conformational Effects of (2S,3R)-3-Methylazetidine-2-carboxylic Acid and Proline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Conformational Constraint in Peptide and Drug Design

In the realm of therapeutic peptide and small molecule design, the ability to precisely control molecular conformation is paramount. Unstructured peptides often suffer from rapid proteolytic degradation and exhibit a multitude of conformations in solution, which can lead to diminished receptor affinity and unfavorable pharmacokinetic profiles. To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational rigidity. Among the most effective and widely adopted of these is the incorporation of constrained amino acid analogs.

Proline, with its unique five-membered pyrrolidine ring, has long been a cornerstone of this approach. The cyclic nature of its side chain, which loops back to the backbone amide nitrogen, imposes significant restrictions on the peptide backbone's flexibility. Specifically, it restricts the phi (φ) dihedral angle to a narrow range of approximately -60° to -75° and makes the cis conformation of the preceding peptide bond significantly more accessible than with other amino acids.[1] This inherent rigidity makes proline a powerful tool for inducing specific secondary structures, such as β-turns.[1][2]

However, the very properties that make proline so useful can also be limitations. The search for even greater control over peptide and small molecule architecture has led to the exploration of a wide array of proline analogs.[3][4][5][6] These analogs, which include modifications such as ring substitutions, changes in ring size, and the incorporation of heteroatoms, offer a nuanced toolkit for fine-tuning conformational preferences.[7]

This guide focuses on a particularly intriguing proline analog: (2S,3R)-3-Methylazetidine-2-carboxylic acid . As a homolog of proline with a four-membered azetidine ring, it introduces a higher degree of ring strain and altered stereoelectronic properties.[8][9] This guide will provide a detailed, evidence-based comparison of the conformational effects of (2S,3R)-3-Methylazetidine-2-carboxylic acid versus proline, offering researchers, scientists, and drug development professionals the insights needed to strategically employ these powerful building blocks.

The Structural Basis of Conformational Control: Proline vs. (2S,3R)-3-Methylazetidine-2-carboxylic Acid

The fundamental differences in the conformational landscapes of proline and (2S,3R)-3-Methylazetidine-2-carboxylic acid stem from their distinct cyclic structures.

Proline's Five-Membered Ring: The pyrrolidine ring of proline is not planar and can adopt two primary puckered conformations, known as "up" (Cγ-exo) and "down" (Cγ-endo). This puckering influences the φ and ψ dihedral angles of the peptide backbone. While the φ angle is tightly constrained, the ψ angle retains some flexibility. A critical feature of proline is the relatively low energy barrier to cis-trans isomerization of the preceding peptide bond.[7] While the trans conformation is generally favored, the cis population can be significant (5-30% in solution), introducing a slow conformational exchange that can be crucial for biological function and recognition.[7][10][11]

(2S,3R)-3-Methylazetidine-2-carboxylic Acid's Four-Membered Ring: The azetidine ring is significantly more strained than the pyrrolidine ring of proline.[8] This increased strain leads to a more planar ring structure and, consequently, even tighter constraints on the backbone dihedral angles. The presence of the methyl group at the 3-position further restricts the conformational space available to the ring and the peptide backbone. While peptides containing azetidine-2-carboxylic acid (Aze) are generally more flexible than those with proline due to reduced non-covalent repulsive interactions, the collagen-like extended conformation is less energetically favorable for Aze.[12] This suggests that the incorporation of (2S,3R)-3-Methylazetidine-2-carboxylic acid can lead to a different set of preferred conformations compared to proline.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Structural determinants of conformational effects.

Benchmarking Conformational Effects: Experimental and Computational Approaches

A multi-faceted approach combining experimental techniques and computational simulations is essential for a comprehensive understanding of the conformational impact of these amino acid analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of peptides.[13][14][15] Key NMR parameters provide critical insights into conformational preferences.

Key NMR Experiments for Conformational Analysis:

  • 1D and 2D ¹H NMR: Provides information on the chemical environment of protons and can reveal the presence of multiple conformations in slow exchange on the NMR timescale, such as cis-trans isomers.[16]

  • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about through-space proton-proton distances, which are crucial for determining the three-dimensional structure of a peptide.[13] ROESY is particularly useful for distinguishing between NOE and chemical exchange cross-peaks in systems with multiple conformations.[13]

  • Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): Used to identify amino acid spin systems through-bond correlations.[13]

  • ¹³C NMR: Can be used to investigate the presence of conformational or configurational isomers, as each carbon atom in a distinct environment will give rise to a separate signal.[16]

Expected Observables:

ParameterProline-Containing Peptide(2S,3R)-3-Methylazetidine-2-carboxylic Acid-Containing PeptideRationale
¹H Chemical Shifts Often shows two sets of signals for residues preceding proline, corresponding to cis and trans isomers.May also show multiple conformations, but the relative populations and chemical shift differences could vary significantly due to the altered ring structure.The electronic environment of neighboring protons is sensitive to the local conformation.
³J(HN,Hα) Coupling Constants Provides information on the φ dihedral angle, which is restricted.Can be used to determine the φ angle, which is expected to be even more constrained.The Karplus relationship correlates the magnitude of the coupling constant to the dihedral angle.
NOE/ROE Patterns Characteristic short- and medium-range NOEs define the turn structures often induced by proline.Different NOE patterns are expected, reflecting a distinct set of preferred conformations.NOE intensity is inversely proportional to the sixth power of the inter-proton distance.

Experimental Protocol: 2D NMR Analysis of a Model Peptide

  • Peptide Synthesis: Synthesize two model hexapeptides, for example, Ac-Gly-X-Gly-Gly-Phe-NH₂, where X is either Proline or (2S,3R)-3-Methylazetidine-2-carboxylic Acid.

  • Sample Preparation: Dissolve 5-10 mg of each peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, and/or ROESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).[16]

  • Data Processing and Analysis: Process the spectra using appropriate software. Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.[13]

  • Structural Analysis: Analyze the NOE/ROE cross-peaks to determine inter-proton distance restraints. Use these restraints in a structure calculation program (e.g., CYANA or XPLOR-NIH) to generate an ensemble of solution structures.

dot graph G { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state.[17] By comparing the crystal structures of peptides containing proline and (2S,3R)-3-Methylazetidine-2-carboxylic acid, one can directly visualize the differences in their backbone torsion angles and ring puckering.

Experimental Protocol: X-ray Crystallography of a Model Peptide

  • Peptide Synthesis and Purification: Synthesize and purify the model peptides as described for the NMR studies.

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) to obtain single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or molecular replacement and refine the atomic model against the diffraction data.

  • Structural Analysis: Analyze the final structure to determine the backbone dihedral angles (φ, ψ, ω), ring pucker, and any intermolecular interactions.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of a peptide's conformational landscape in a simulated physiological environment.[18][19][20][21] By simulating the movements of atoms over time, MD can reveal the relative populations of different conformations and the energy barriers between them.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Build the initial structures of the model peptides in a solvated environment (e.g., a water box).

  • Parameterization: Use a suitable force field (e.g., AMBER, CHARMM, or GROMOS) to describe the interatomic interactions. Parameters for non-standard residues like (2S,3R)-3-Methylazetidine-2-carboxylic acid may need to be developed.[22]

  • Simulation: Run the simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

  • Analysis: Analyze the simulation trajectory to determine the populations of different conformational states, dihedral angle distributions, and the free energy landscape of key conformational transitions, such as cis-trans isomerization.

Comparative Data Summary

FeatureProline(2S,3R)-3-Methylazetidine-2-carboxylic Acid
Ring Size 5-membered4-membered
Ring Strain LowerHigher
φ Dihedral Angle Restricted (~ -60° to -75°)More Restricted
Cis-Trans Isomerization Significant population of cis isomerExpected to have a different cis/trans equilibrium
Induced Secondary Structure Prone to induce β-turnsMay favor different turn types or more extended conformations
Flexibility Provides rigidityPotentially greater overall peptide flexibility due to reduced steric hindrance with neighboring residues[12]

Conclusion: Strategic Application in Drug Design

The choice between proline and (2S,3R)-3-Methylazetidine-2-carboxylic acid is not merely a substitution but a strategic decision in the rational design of peptides and small molecules.

  • Proline remains the gold standard for inducing well-characterized β-turns and for introducing a defined kink in a peptide backbone. Its propensity for cis-trans isomerization can be a key element in molecular recognition and signaling pathways.[10][23]

  • (2S,3R)-3-Methylazetidine-2-carboxylic acid offers a more nuanced level of conformational control. Its increased ring strain and the stereochemistry of the methyl group can be leveraged to access novel conformational space that is inaccessible with proline. This can be particularly advantageous in cases where a proline-induced turn is not optimal for receptor binding or where a different backbone trajectory is desired to improve properties such as cell permeability or metabolic stability. The azetidine motif is increasingly recognized for its ability to enhance pharmacokinetic properties in drug candidates.[8]

Ultimately, the selection of the appropriate conformational constraint should be guided by the specific therapeutic target and the desired properties of the final molecule. This guide provides the foundational knowledge and experimental frameworks necessary to make informed decisions in the design and optimization of next-generation therapeutics.

References

  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2022). Vertex AI Search.
  • Proline motifs in peptides and their biological processing. (n.d.). PubMed.
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). PubMed.
  • Proline Deriv
  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid)
  • A Comparative Guide to N-Methylleucine and Proline Conformational Constraints in Peptides. (2025). Benchchem.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed.
  • Proline cis/trans Conformational Selection Controls 14–3–3 Binding. (2025).
  • High Resolution NMR Spectroscopy. (n.d.). Houben-Weyl Methods of Organic Chemistry.
  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simul
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Molecular Dynamics of the Proline Switch and Its Role in Crk Signaling. (n.d.). PMC.
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2025).
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024).
  • Effects of Proline on Internal Friction in Simulated Folding Dynamics of Several Alanine-Based α-Helical Peptides. (2024).
  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024).
  • Proline Deriv
  • X-ray structures of aza-proline-containing peptides. (1997). PubMed.
  • Molecular dynamics simulation of the proline conformational equilibrium and dynamics in antamanide using the CHARMM force field. (n.d.).
  • Molecular dynamics simulation of the proline conformational equilibrium and dynamics in antamanide using the CHARMM force field. (n.d.). Journal of the American Chemical Society.
  • The effect of the L-azetidine-2-carboxylic acid residue on protein conform
  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia.
  • Proline-containing beta-turns in peptides and proteins: analysis of structural data on globular proteins. (1984). PubMed.

Sources

Safety Operating Guide

(2S,3R)-3-Methylazetidine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing non-proteinogenic amino acids in a drug discovery or chemical biology setting requires more than just following a generic safety data sheet. You need a protocol grounded in the mechanistic reality of the molecule.

(2S,3R)-3-Methylazetidine-2-carboxylic acid is a highly specialized proline analog. While its unique four-membered ring structure makes it incredibly valuable for synthesizing conformationally restricted peptides and small-molecule therapeutics, this same structural feature dictates its specific toxicological hazards and strict disposal requirements.

Here is the comprehensive, self-validating operational and disposal guide for (2S,3R)-3-Methylazetidine-2-carboxylic acid.

Physicochemical & Hazard Profiling

Because specific toxicological data on novel stereoisomers can be sparse, standard laboratory safety protocols dictate that we extrapolate hazard baselines from the parent compound, L-azetidine-2-carboxylic acid (AZC)[1].

Table 1: Quantitative Data and Hazard Summary

Property / ParameterSpecification
Chemical Name (2S,3R)-3-Methylazetidine-2-carboxylic acid
CAS Number 1932255-43-0[2]
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Physical State Solid (Powder)[3]
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Chemical Incompatibilities Strong oxidizing agents, Strong acids

Mechanistic Toxicology: The "Why" Behind the Protocol

To handle this compound safely, you must understand why it is toxic. (2S,3R)-3-Methylazetidine-2-carboxylic acid functions as a proline mimic. In biological systems (and in the event of accidental ingestion or systemic absorption by a researcher), it competes with endogenous L-proline for binding to prolyl-tRNA synthetase[4][5].

Once mistakenly charged onto tRNA and incorporated into nascent polypeptides during translation, its four-membered azetidine ring alters the dihedral angles of the peptide backbone[6]. This prevents proper protein folding, leading to a massive accumulation of misfolded proteins in the endoplasmic reticulum (ER). This proteotoxic stress triggers the Unfolded Protein Response (UPR) and, if unresolved, leads to apoptosis[4][7].

Operational Takeaway: Because the toxicity is driven by fundamental translational machinery rather than acute chemical burns, systemic exposure (via inhalation of dust or dermal absorption) must be strictly prevented.

Operational Handling & Spill Response

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle the dry powder inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm to prevent inhalation of H335-classified dust[3].

  • PPE Selection: Wear nitrile gloves (minimum 4 mil thickness). Because the compound is a low-molecular-weight amino acid analog, it can dissolve in sweat and traverse the dermal barrier. Double-gloving is recommended during bulk transfers.

  • Weighing: Use anti-static weigh boats and spatulas. The powder can hold a static charge, increasing the risk of aerosolization.

Emergency Spill Response:

  • Isolate: Evacuate the immediate area and allow any aerosolized dust to settle.

  • Contain: Do not dry-sweep. Lightly mist the spilled powder with a 10% bleach solution or 70% ethanol to suppress dust and solubilize the compound[8].

  • Collect: Wipe up the solubilized spill with absorbent pads. Place all contaminated pads into a hazardous waste bag.

Comprehensive Disposal Procedures

Chemical waste disposal must comply with the Resource Conservation and Recovery Act (RCRA) managed by the Environmental Protection Agency (EPA)[9].

WasteDisposal Start Waste Generation: (2S,3R)-3-Methylazetidine- 2-carboxylic acid Decision Waste State? Start->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Dry Liquid Aqueous/Solvent Waste (Solutions/Washings) Decision->Liquid Dissolved SAA_Solid Satellite Accumulation Area (SAA) Seal in compatible drum Label: 'Hazardous Waste - Toxic Solid' Solid->SAA_Solid SAA_Liquid Satellite Accumulation Area (SAA) Segregate from strong oxidizers Label: 'Hazardous Waste - Toxic Liquid' Liquid->SAA_Liquid CAA Central Accumulation Area (CAA) Transfer within 72 hrs of full capacity SAA_Solid->CAA SAA_Liquid->CAA Incineration Final Disposal: High-Temperature Incineration (EPA RCRA Compliant) CAA->Incineration

Workflow for the segregation, accumulation, and final disposal of 3-Methylazetidine-2-carboxylic acid.

Step-by-Step Disposal Methodology:

A. Solid Waste (Powder, Empty Vials, Contaminated PPE)

  • Collection: Place all solid waste into a high-density polyethylene (HDPE) solid waste bucket located in your laboratory's Satellite Accumulation Area (SAA)[10].

  • Labeling: The EPA mandates that the container must be explicitly labeled with the words "Hazardous Waste" and the specific chemical name (no abbreviations)[10].

  • Storage Limits: Ensure the container remains tightly closed at all times except when actively adding waste. Under EPA Subpart K (for academic/research labs), waste must be removed from the lab every 12 months, or within 72 hours if the 55-gallon SAA limit is reached[10][11].

B. Liquid Waste (Reaction Mother Liquors, Aqueous Washings)

  • Segregation: Ensure the liquid waste carboy does not contain strong oxidizers or strong acids, which can react exothermically with the carboxylic acid and secondary amine moieties.

  • Transfer: Pour liquid waste into the SAA carboy using a funnel. Critical Compliance Step: You must remove the funnel and cap the carboy immediately after the transfer. Leaving a funnel in a waste container is a primary cause of EPA RCRA citation[10].

  • Final Disposition: Liquid waste containing this compound must be routed to a licensed hazardous waste facility for high-temperature incineration; it must never be poured down the drain[8][12].

Self-Validating Decontamination Protocol

Trusting that a workspace is clean based solely on visual inspection is insufficient when dealing with proteotoxic agents. To ensure the safety of the next operator, utilize this self-validating chemical check:

  • Primary Clean: Wipe the fume hood deck or balance area with a 70% ethanol solution.

  • Swab Test: Vigorously rub a clean cotton swab over the previously contaminated surface.

  • Chemical Validation: Spray the swab with a standard 0.2% Ninhydrin indicator solution and apply gentle heat (e.g., via a heat gun on a low setting for 10 seconds).

  • Readout (Causality): Ninhydrin reacts specifically with the secondary amine of the azetidine ring to form Ruhemann's purple.

    • If the swab turns purple/blue: Contamination remains. Repeat step 1.

    • If the swab remains yellow/colorless: The area is chemically validated as decontaminated and safe for use.

References

  • "1932255-43-0 | (2S,3R)-3-methylazetidine-2-carboxylic acid", BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3BIhV1JaqKa-KmR0QeFVI7dHjLazLf-Lo3E3BQYeIeBaOyV7rbsucLrv4ZjKW8uji2va0a_Lo-aC0IJmADBNz1I1HZshpv-2ZxC1Ww8qQDT0ts_YOnUX4jW5l4dQ_7ImU4mtR1MWq97XVjWO2sQ==]
  • "L-Azetidine-2-carboxylic acid = 99 2133-34-8 - Sigma-Aldrich", Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEspJz-zWdpIVG_K8Jqjpsj80TXqrtsB2xOJtFkB-XNCl9P2tKEQro7MHEBwAoCag4opnFgz36Uv2KTXwiFP2tvKr-QUWj1_6JgXU0jL6e4VW61U-1AnXnBwHLJKxDC6oj5eCvXgJCOC6fkKH-jfp4EUw==]
  • "L-Azetidine-2-carboxylic acid-SDS-MedChemExpress", MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWhXgzhAF5FUxl1oxVluIZpfucAvIztXIZmy-46ay9eAEQ31T3Uq2MGXR4GkzkH6iR30Av40VsBxz7WB71gBzfMGLrsj43IL5jWzKPj0iompW3mhWAC--IXUkXMMUcMVNf_dMdVEhVQJRyuHlTsczmG2lIKsVZzVNn97-yrzHBfdML5sU20SGaAVBrERvY3F1n0HVVHLxsVD3T6ApViyfDEJyltg==]
  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_9D-fu9x4nm8z_uhkl-NLzsux9xWpzuXv77wXyWXGoBdTikyXo6BgvriAxu6pOgTHaazgOc9RBcvqHbqSoxTYshM-WCLsg3-S_ld0Z7K_sAlH9bfCqEmMuYnGZ2KnbtXshqQN5r9nJ4Vhe8WRIYPcj4e23LN672KOGejqUnAFVQ8yGfpg-CY6i__n-3Pw21eQ2zgB4-KxZwc_6kGsT1qfXK7mg-eh7UYZlwipiCp8rvtcrhdLxnkPe14e1xo2pY0yfl-np3ViUegnMwuG4P2oug==]
  • "Safety Data Sheet: L-Azetidine-2-carboxylic acid", AAPPTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSOlno_eVSo7H1Ml3GifBKilEEsJgAf8DG3b-ULFj5RtVSMxCakYQXhnTl4sGL5G5aIFDRWN0YFurqqmoFNQ0YY9B8lmuMjjpM0DieqQkE_AjzBsE1fNaOecw9jQxrRUHC1JtHtlMKWcIOFILH7jG4Kw_kwx9C0a2NZG8B8yyM8d2DXkujh2N8uYCwkOTIGg==]
  • "Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants", bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVdo_WDstKuOjgRZ6QvAb3nPf400HZKe7m2wV-cqycoYxUM8Fxq9yA49APR8H8hRCSTX0aFtpYYTMS6xSxKuTyOxOisgArAr_DWEUUMZfgw_gN-KR2UCQIaMf4MYtQeWA8wrKgEL_g9CG2iVXxdSuv81IEvlBsx5lWY00XgftVg==]
  • "The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α...", ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFegwe0HnEpNUBy9A28K3dkFhkNlmMftPTr2fUNrjF_XpRD_7QgJ_AzFOtCzcL29T6i5xng4pdXs4zvXmiLTCGo0v1XH10yombT7oFlgwBpG1mbT68X6mZ9GgYl-hf8ygAbtJVzGY30GQmNOuFXA2UI2BxSTNbul-9-w2CTJTw0wTeeps4AZiFKs0DxxA7oFMD9aWwMVp40VEblurmUxaeCdLL4JI4L3vyZABbVjr0J93agPsiX2MlOSgpOenDusKk_]
  • "Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae", G3 Genes - Oxford Academic.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmnqtTWsDEo7Am3AEEzKLBI-dyYE0lsv80Y7Z5osGPWc9ihOtZ0fhvv3AKelViy_hfVTDr8oDogQrmBSAkTKr4RSaM0gsM-47nqT7c5x3j60IYYcRefwc2r9gK-m6TY2aYsVh3tflwqE-yE9_2gye-iXtdRykW3Vg=]
  • "AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION", PMC - NIH.[https://vertexaisearch.cloud.google.
  • "Hazardous Chemical Waste Management Guidelines - Columbia", Columbia University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErT9b3dBcTa7U9UBR51DFq_N76XWkrBfS7FLWKjVpRl4-XfHKCpQxLSuLbdWBOCjzFxNem9781ThXcI64BAqvNjSMWEV5hcWfD3kN2g-nz25FbGhAm36lul-uO3H57cnVkCj_RJNgEqmQrr_pGKvZrfYr0M3x3y5DMtUkuasCOVcNxmTMP7hQ=]
  • "Managing Hazardous Chemical Waste in the Lab", Lab Manager.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3tiFoDBIa2dDwNtm6NSsbpz6HbX_lUpiG3lomW5ococQYqaDLxECe0LbWwwXykLL06OpBTVTfNx_FZqP-keixOgQNPLQrlvWVAZaQv3X9JRLaa7SBT-QeIZdHijFEXqc-n9XbN4hKjIxvXUQr1ipHDrJsD9mRijMNtx3WUQr8WkgZ3crpEQit]
  • "Disposal of Chemicals in the Laboratory", Environmental Marketing Services.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZozFYgi_kEEgHf3hMVdgNXIje8w9JiIZJLOLvGzjbCpoRrgP6hYhiThKLEUTDifT1_nVZWVSXoOvSjm51bzOtGa4lpMAtzYJMFx3xD6y2Pb5Geq3qcLUPSLth_eesZfMKceqj5ngdFdxIPlMyhifDBeO2Nwie9F0e]
  • "Regulations for Hazardous Waste Generated at Academic Laboratories", US EPA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx0eRnKcPQAroduqNp1XX8QxSiQUcImXaV2JUJi0ZC-xklpjBwKecjquog5-INh1aQVmi3gOB3cK05nogmreUOC_p9w7l7NXDvIH-Wy1L6MGeHcpbrKzHJkioOTFWQusa9QqgdJVpW0soNcmjgtl9P_9uhbG4PgoH3ljeQRzV-mSujHZPjZEHeWP4bvPu1qe4gg7kAyxzV]

Sources

A Guide to Personal Protective Equipment for Handling (2S,3R)-3-Methylazetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for the safe handling of (2S,3R)-3-Methylazetidine-2-carboxylic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the essential safety information needed to protect yourself and your colleagues in the laboratory. This guide is designed for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Approach

The foundation of any safety protocol is a clear understanding of the potential risks. Based on data from related azetidine compounds, we can infer the primary hazards associated with (2S,3R)-3-Methylazetidine-2-carboxylic acid.

Compound CAS Number Reported Hazards
Azetidine503-29-7Flammable liquid, causes severe skin corrosion.[3][4]
(S)-(-)-Azetidine-2-carboxylic acid2133-34-8Not considered hazardous by US OSHA, but contact should be avoided.[5]
Methyl azetidine-3-carboxylate hydrochloride100202-39-9Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]
3-(Phenoxymethyl)azetidine derivativeN/AMay cause skin, eye, and respiratory irritation.[6]

Given this information, it is prudent to handle (2S,3R)-3-Methylazetidine-2-carboxylic acid as a substance that is, at a minimum, a skin, eye, and respiratory irritant, with the potential for more severe corrosive properties.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling (2S,3R)-3-Methylazetidine-2-carboxylic acid in any quantity. Engineering controls, such as a chemical fume hood, should always be the primary line of defense, with PPE serving as essential additional protection.[7]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[8] Standard safety glasses do not provide adequate protection against splashes.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a full-face shield should be worn in addition to chemical splash goggles.[9]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Best Practice: For prolonged handling or when immersion is possible, it is recommended to double-glove. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Glove Removal: Use the proper technique to remove gloves to avoid skin contact with the outer surface. Dispose of contaminated gloves as hazardous waste in accordance with your institution's guidelines.[11]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required to protect against incidental splashes and contact with contaminated surfaces.

  • Enhanced Protection: For tasks with a higher risk of significant splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[2] Ensure that your legs and feet are fully covered with long pants and closed-toe shoes.[12]

Respiratory Protection
  • Standard Operations: When handling small quantities of (2S,3R)-3-Methylazetidine-2-carboxylic acid inside a certified chemical fume hood, respiratory protection is typically not required.[5]

  • Required Use: If you are handling the solid form of the compound outside of a fume hood, or if there is a potential for aerosol or dust generation (e.g., during weighing), a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation.[9]

Operational and Disposal Plans

A safe laboratory environment is maintained through consistent adherence to established protocols. The following provides step-by-step guidance for key procedures.

Safe Handling Workflow

The following workflow is designed to minimize exposure and ensure a systematic approach to handling (2S,3R)-3-Methylazetidine-2-carboxylic acid.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Verify fume hood is operational B Gather all necessary chemicals and equipment A->B C Don all required PPE B->C D Perform experiment within the fume hood C->D E Keep containers closed when not in use D->E F Segregate and label all chemical waste E->F G Decontaminate work surfaces F->G H Doff PPE in correct order G->H I Wash hands thoroughly H->I

Caption: A workflow diagram illustrating the key stages of safely handling (2S,3R)-3-Methylazetidine-2-carboxylic acid.

Spill and Exposure Procedures

In the event of a spill or personal exposure, immediate and correct action is crucial.

  • Minor Spill (inside a fume hood):

    • Use an inert absorbent material like vermiculite or sand to contain the spill.[4]

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.[2]

  • Major Spill (outside a fume hood):

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Follow your institution's emergency response procedures. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[13] Seek immediate medical attention.

Disposal Plan
  • Chemical Waste: All waste containing (2S,3R)-3-Methylazetidine-2-carboxylic acid must be disposed of as hazardous chemical waste. Do not pour it down the drain.[10] The waste should be collected in a clearly labeled, sealed container.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[2]

  • Regulatory Compliance: Always follow your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations for hazardous waste disposal.[5]

Summary of PPE for Different Scenarios

Task Minimum Required PPE Enhanced Protection (Recommended)
Weighing Solid in Fume Hood Chemical splash goggles, lab coat, single pair of nitrile gloves.Double nitrile gloves.
Preparing Solutions Chemical splash goggles, lab coat, single pair of nitrile gloves.Face shield over goggles, chemical-resistant apron, double nitrile gloves.
Handling >100 mL Chemical splash goggles, lab coat, single pair of nitrile gloves.Face shield over goggles, chemical-resistant apron, double nitrile gloves.
Weighing Solid on Open Bench N95 respirator, chemical splash goggles, lab coat, double nitrile gloves.N/A (This activity is strongly discouraged. Use a fume hood.)

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (2S,3R)-3-Methylazetidine-2-carboxylic acid, ensuring a safer research environment for everyone.

References

  • Chemos GmbH & Co. KG. (n.d.).
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (2025). Safety Data Sheet: (S)-(-)-Azetidine-2-carboxylic acid.
  • MedChemExpress. (2025).
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
  • BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Fisher Scientific. (2025).
  • A1Suppliers. (2025). Chemical Storage Safety: Acids, Bases & Solvents Best Practices.
  • Enamine. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • University of Utah. (n.d.). SOP - Acid Handling.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • TCI Chemicals. (2024). Safety Data Sheet: L-Azetidine-2-carboxylic Acid.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • Centers for Disease Control and Prevention (CDC). (n.d.).
  • Spectrum Chemical. (2018).
  • University of Wyoming. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-Methylazetidine-2-carboxylic acid
Reactant of Route 2
(2S,3R)-3-Methylazetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.